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  • Product: 2,3-Bis(p-methoxyphenyl)acrylonitrile
  • CAS: 6443-74-9

Core Science & Biosynthesis

Foundational

Unlocking Luminescence: A Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of 2,3-Bis(p-methoxyphenyl)acrylonitrile

This technical guide provides an in-depth exploration of the aggregation-induced emission (AIE) mechanism of 2,3-bis(p-methoxyphenyl)acrylonitrile. Designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the aggregation-induced emission (AIE) mechanism of 2,3-bis(p-methoxyphenyl)acrylonitrile. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of AIE, the molecular architecture of the target compound, and the experimental and computational methodologies required to characterize its unique photophysical properties. By synthesizing established principles with actionable protocols, this guide serves as a comprehensive resource for understanding and harnessing the potential of this promising AIE luminogen (AIEgen).

Introduction: The Paradigm Shift of Aggregation-Induced Emission

For decades, the aggregation of fluorescent molecules in solution was considered a detrimental phenomenon, often leading to the quenching of light emission—a process known as aggregation-caused quenching (ACQ). This limited the application of many luminophores in high-concentration solutions or the solid state. In 2001, a paradigm shift occurred with the discovery of aggregation-induced emission (AIE), a photophysical phenomenon where non-luminescent or weakly emitting molecules are induced to emit intensely upon aggregation.[1] This discovery opened up new avenues for the development of advanced materials for applications ranging from organic light-emitting diodes (OLEDs) to bioimaging and targeted drug delivery.[2][3]

At the heart of the AIE phenomenon is the principle of Restriction of Intramolecular Motion (RIM) . In dilute solutions, AIE-active molecules possess multiple pathways for non-radiative decay of their excited state energy, primarily through low-frequency intramolecular rotations and vibrations. These motions act as channels for the dissipation of energy as heat, thus preventing the emission of photons. However, in the aggregated state, these intramolecular motions are physically constrained by neighboring molecules. This "locking" of the molecular rotors and vibrators blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, resulting in strong light emission.[2]

This guide focuses on a specific AIE-active molecule, 2,3-Bis(p-methoxyphenyl)acrylonitrile , a derivative of the cyanostilbene family, which is known to exhibit AIE characteristics. We will delve into its synthesis, propose a detailed AIE mechanism based on analogous structures, and provide a comprehensive set of protocols for its experimental and theoretical characterization.

Molecular Profile: 2,3-Bis(p-methoxyphenyl)acrylonitrile

2,3-Bis(p-methoxyphenyl)acrylonitrile is a stilbenoid compound featuring a central acrylonitrile moiety flanked by two p-methoxyphenyl groups.[4] Its molecular structure is key to its potential AIE activity.

Property Value Reference
Molecular Formula C₁₇H₁₅NO₂[5]
Molecular Weight 265.31 g/mol [5]
IUPAC Name (Z)-2,3-bis(4-methoxyphenyl)prop-2-enenitrile[5]
CAS Number 6443-74-9[5]

The molecule possesses several key structural features that are indicative of AIEgens:

  • Rotatable Phenyl Rings: The two p-methoxyphenyl groups can rotate around their single bonds connected to the central double bond. In a dissolved state, these rotations are facile and serve as a major non-radiative decay channel.

  • Electron Donor-Acceptor (D-A) Character: The methoxy groups act as electron donors, while the cyano group is a strong electron acceptor. This D-A structure can lead to intramolecular charge transfer (ICT) states, which are often sensitive to the local environment and can play a role in the AIE phenomenon.

  • Propeller-like Conformation: In its ground state, the molecule is not perfectly planar due to steric hindrance between the phenyl rings. This twisted, propeller-like shape can prevent close π-π stacking in the aggregated state, which is often a cause of ACQ in planar dyes.

Synthesis of 2,3-Bis(p-methoxyphenyl)acrylonitrile

The most common and efficient method for synthesizing 2,3-Bis(p-methoxyphenyl)acrylonitrile and other acrylonitrile derivatives is the Knoevenagel condensation reaction .[6][7] This reaction involves the base-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group.

Reaction Scheme

The synthesis of 2,3-Bis(p-methoxyphenyl)acrylonitrile proceeds via the reaction of p-methoxybenzaldehyde with p-methoxyphenylacetonitrile in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product p_methoxybenzaldehyde p-Methoxybenzaldehyde product 2,3-Bis(p-methoxyphenyl)acrylonitrile p_methoxybenzaldehyde->product p_methoxyphenylacetonitrile p-Methoxyphenylacetonitrile p_methoxyphenylacetonitrile->product Base Base (e.g., Sodium Ethoxide) Base->product Solvent Solvent (e.g., Ethanol) Solvent->product

Caption: Knoevenagel condensation for the synthesis of 2,3-Bis(p-methoxyphenyl)acrylonitrile.

Step-by-Step Experimental Protocol

This protocol is a general guideline based on established Knoevenagel condensation procedures for similar compounds.[4][8]

Materials:

  • p-Methoxybenzaldehyde

  • p-Methoxyphenylacetonitrile

  • Ethanol (anhydrous)

  • Sodium ethoxide (or another suitable base like piperidine)

  • Hydrochloric acid (dilute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve equimolar amounts of p-methoxybenzaldehyde and p-methoxyphenylacetonitrile in anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of sodium ethoxide (or another base) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add dilute hydrochloric acid to neutralize the base. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2,3-Bis(p-methoxyphenyl)acrylonitrile.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

The AIE Mechanism: A Postulated Model

While specific experimental data for 2,3-Bis(p-methoxyphenyl)acrylonitrile is not extensively available in the literature, its AIE mechanism can be confidently postulated based on the well-established principles of AIE in cyanostilbene derivatives.[9][10] The core of the mechanism is the Restriction of Intramolecular Rotation (RIR) .

G cluster_solution In Dilute Solution cluster_aggregate In Aggregated State S0_sol Ground State (S0) S1_sol Excited State (S1) S0_sol->S1_sol Excitation (hν) S1_sol->S0_sol Weak/No Fluorescence Rotation Free Intramolecular Rotation S1_sol->Rotation Energy Dissipation Rotation->S0_sol Non-Radiative Decay (Heat) S0_agg Ground State (S0) S1_agg Excited State (S1) S0_agg->S1_agg Excitation (hν) S1_agg->S0_agg Strong Fluorescence (hν') NoRotation Restricted Intramolecular Rotation G Start Define Molecular Structure (2,3-Bis(p-methoxyphenyl)acrylonitrile) DFT DFT Ground State Optimization (e.g., B3LYP/6-31G*) Start->DFT TD_DFT TD-DFT Excited State Calculation (for S1, S2...) DFT->TD_DFT PES Potential Energy Surface (PES) Scan (Rotation of Phenyl Rings) DFT->PES Analysis Analyze Results: - HOMO/LUMO - Excitation Energies - Oscillator Strengths - Non-radiative decay pathways TD_DFT->Analysis PES->Analysis Conclusion Correlate with Experimental Data (Confirm RIR Mechanism) Analysis->Conclusion

Caption: Workflow for computational investigation of the AIE mechanism.

Protocol Outline:

  • Ground State Optimization: Perform a geometry optimization of the molecule in both a vacuum (simulating the gas phase) and with a solvent continuum model (simulating the dissolved state) using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set. [11]2. Excited State Calculations: Using the optimized ground-state geometries, perform Time-Dependent DFT (TD-DFT) calculations to determine the energies and characters of the lowest excited states (S₁, S₂, etc.). [12]3. Potential Energy Surface (PES) Scan: To identify the non-radiative decay pathways, perform a relaxed PES scan in the first excited state (S₁) along the rotational coordinates of the p-methoxyphenyl rings. A flat or barrierless PES in solution indicates an efficient non-radiative decay channel. In contrast, a steep PES in a simulated aggregated state (e.g., by constraining the molecule) would show that this rotation is energetically unfavorable.

  • Analysis: Analyze the molecular orbitals (HOMO, LUMO), transition characters, and the shape of the PES to confirm that the rotation of the phenyl rings is the primary mechanism for non-radiative decay in solution and that this pathway is blocked upon aggregation.

Applications in Drug Development and Beyond

AIEgens based on the cyanostilbene scaffold are gaining significant traction in biomedical research and drug development due to their unique "turn-on" fluorescence properties, high photostability, and large Stokes shifts. [2][13]While specific applications for 2,3-Bis(p-methoxyphenyl)acrylonitrile are yet to be extensively explored, its structural similarity to other functional AIEgens suggests high potential in several areas:

  • Bioimaging: AIEgens can be functionalized with targeting moieties to specifically light up organelles (like mitochondria or lipid droplets) or cancer cells with a high signal-to-noise ratio, making them excellent probes for disease diagnosis and monitoring cellular processes. [14]* Drug Delivery and Theranostics: The AIEgen can be incorporated into a drug delivery system. The "turn-on" fluorescence upon aggregation or binding to a target can be used to track the delivery and release of a therapeutic agent in real-time. This combination of therapy and diagnostics is known as theranostics.

  • Biosensing: The fluorescence of AIEgens can be designed to turn on or off in the presence of specific biomolecules, ions, or changes in the microenvironment (e.g., viscosity, pH), making them highly sensitive biosensors.

Conclusion

2,3-Bis(p-methoxyphenyl)acrylonitrile stands as a promising candidate within the expanding family of AIE-active molecules. Its straightforward synthesis via Knoevenagel condensation and its cyanostilbene-based structure strongly suggest an AIE mechanism governed by the restriction of intramolecular rotation. This technical guide has provided a comprehensive framework for understanding this mechanism, from the fundamental principles of AIE to detailed, actionable protocols for its synthesis and rigorous characterization. By following the outlined experimental and computational workflows, researchers can unlock the full potential of this and similar AIEgens, paving the way for novel applications in materials science, bioimaging, and advanced drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for the Knoevenagel Condensation Synthesis of 2-Cyano-3-phenylacrylonitrile.
  • Chavan, S. S., & Shelke, P. A. (2022). Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. Chemistry & Biology Interface, 12(6), 167-173.
  • BenchChem. (2025). Application Note and Protocol: Measuring the Photoluminescence Quantum Yield of AIEgens.
  • Chen, M., Li, L., Liu, H., & Tang, B. Z. (2014). Application of Aggregation-Induced Emission (AIE) Systems in Sensing and Bioimaging. ChemRxiv.
  • Gole, B., & Mukherjee, P. S. (2020).
  • Kavitha, A., et al. (2023). AIE active cyanostilbenes for live-cell imaging of lipid droplets. RSC Publishing.
  • Yin, Y., et al. (2024). Synthesis of Aggregation-Induced Emission Acrylonitrile Derivatives via Knoevenagel Condensation Reaction. University Chemistry, 39(1), 264-272.
  • Saha, M. L., & Schmittel, M. (2016). α-Cyanostilbene: a multifunctional spectral engineering motif. Physical Chemistry Chemical Physics, 18(39), 27174-27191.
  • PubChem. (n.d.). 2,3-Bis(p-methoxyphenyl)acrylonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • A facile and efficient green protocol for the Knoevenagel condensation in aqueous media. (n.d.). e-Journal of Science & Technology.
  • Herbert, J. M. (2019). Time-dependent DFT.
  • Wang, D., et al. (2020). Fluorescent AIE-Active Materials for Two-Photon Bioimaging Applications. Frontiers in Chemistry, 8, 600354.
  • Ghorai, B., et al. (2021). Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System. Molecules, 27(1), 75.
  • Single-crystal X-ray Diffraction. (2007). Carleton College.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2019). SciELO.
  • Herbert, J. M. (2019). Time-dependent DFT.
  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • The principles of dynamic light sc
  • The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. (n.d.). University of Cambridge.
  • Interpretable Machine Learning Combined TD-DFT Calculations for the Study of Colorless Transparency Polyimides. (2025).
  • A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. (2021). MDPI.
  • Guide for Dynamic Light Scattering (DLS)
  • Sun, X., et al. (2016). DFT/TD-DFT calculations on the sensing mechanism of a dual response near-infrared fluorescent chemosensor for superoxide anion and hydrogen polysulfides: photoinduced electron transfer. RSC Advances, 6(108), 104735-104741.
  • Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2009). Aggregation-induced emission: phenomenon, mechanism and applications.
  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). University of Coimbra.
  • Solvatochromic AIE luminogens as supersensitive water detectors in organic solvents and highly efficient cyanide chemosensors in aqueous media. (n.d.). RSC Publishing.
  • Plots of the fluorescence quantum yields determined in THF/H2O... (n.d.).
  • Introduction to single crystal X-ray analysis - I. What is X-ray crystallography? (n.d.). Rigaku.
  • High Pressure Single Crystal Diffraction at PX^2. (2017). Journal of Visualized Experiments, (119), 54897.
  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments.

Sources

Exploratory

Photophysical Properties of 2,3-Bis(p-methoxyphenyl)acrylonitrile in the Solid State: A Technical Guide

Executive Summary For decades, the development of organic fluorophores for bioimaging and drug discovery was hindered by Aggregation-Caused Quenching (ACQ)—a phenomenon where fluorophores lose their emissive properties a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the development of organic fluorophores for bioimaging and drug discovery was hindered by Aggregation-Caused Quenching (ACQ)—a phenomenon where fluorophores lose their emissive properties at high concentrations or in the solid state due to detrimental π

π stacking. The emergence of Aggregation-Induced Emission (AIE) luminogens revolutionized this landscape.

This whitepaper provides an in-depth mechanistic and procedural guide to (Z)-2,3-bis(4-methoxyphenyl)acrylonitrile (BMPA) , a prototypical α -cyanostilbene derivative. By analyzing its photophysical properties, structural causality, and solid-state behavior, this guide serves as a foundational resource for researchers and drug development professionals utilizing AIEgens for high-contrast bioimaging, receptor tracking, and solid-state luminescence.

Structural Causality and the AIE Mechanism

The photophysical behavior of BMPA is strictly dictated by its molecular architecture. The core structure features a central carbon-carbon double bond substituted with a highly polar cyano (–CN) group and two electron-donating p-methoxyphenyl rings.

The "Dark" State in Solution

In dilute organic solutions (e.g., dichloromethane, tetrahydrofuran), BMPA is virtually non-fluorescent[1]. The causality behind this dark state is mechanical: the single bonds connecting the aromatic rings to the central acrylonitrile core are highly flexible. Upon photoexcitation, these rings undergo rapid, unhindered intramolecular rotations. These low-frequency vibrational modes act as highly efficient non-radiative decay channels, dissipating the excited-state energy as heat before photon emission can occur.

The "Emissive" State in Solid Aggregates

When BMPA transitions into the solid state or forms nanoaggregates in aqueous environments, its photophysical profile inverts[1]. The steric bulk of the cyano group forces the molecule into a highly twisted, non-planar conformation. This twisted geometry prevents the flat π

π stacking that typically causes ACQ. Simultaneously, the physical constraint of the crystal lattice or aggregate matrix imposes severe steric hindrance, a phenomenon known as the Restriction of Intramolecular Rotation (RIR) . By physically locking the molecular rotors, non-radiative decay pathways are blocked, forcing the molecule to relax via radiative decay, thereby emitting intense blue-to-green light[1].

AIE_Mechanism Excited BMPA (Excited State) Sol Dilute Solution (THF/CHCl3) Excited->Sol dissolved in Solid Solid State / Aggregates (High Water Fraction) Excited->Solid aggregated in Rot Active Intramolecular Rotation (Rings) Sol->Rot unhindered RIR Restricted Intramolecular Rotation (RIR) Solid->RIR steric hindrance Dark Non-Radiative Decay (Dark / Non-Emissive) Rot->Dark energy dissipation Emissive Radiative Decay (Highly Emissive) RIR->Emissive energy conservation

Caption: Mechanistic pathway of Aggregation-Induced Emission in BMPA via RIR.

Quantitative Photophysical Profile

The spectroscopic data of BMPA highlights a dramatic contrast between its solvated and aggregated states. In solution, the absorption is dominated by the π

π
  • transitions of the conjugated backbone, while emission is negligible. In the solid state, intermolecular interactions and J-aggregation lead to significant bathochromic (red) shifts and massive enhancements in quantum yield[2].

Table 1: Summary of Photophysical Properties of BMPA

ParameterValueExperimental Condition
Molecular Formula C17H15NO2N/A
Melting Point 106–107 °CCrystalline Solid[2]
Absorption Maximum ( λmax​ ) 315–369 nmDilute Solution (CH2Cl2)[2]
Emission Maximum ( λem​ ) 422–483 nmSolid State / Nanoaggregates[1]
Fluorescence Behavior Non-emissiveDilute Solution[1]
Fluorescence Behavior Highly Emissive (Blue/Green)Solid State[1]
Primary Photophysical Mechanism Restriction of Intramolecular Rotation (RIR)Aggregated State[1]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and validation checkpoints are explicitly defined.

Protocol 3.1: Synthesis of (Z)-2,3-Bis(4-methoxyphenyl)acrylonitrile

The synthesis utilizes a Knoevenagel condensation. Ethanol is deliberately chosen as the solvent because the starting materials are soluble in it, but the highly conjugated BMPA product is not. This creates a self-validating thermodynamic trap: as the product forms, it immediately precipitates, driving the reaction equilibrium forward and providing a visual confirmation of success[3].

Step-by-Step Procedure:

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stirrer.

  • Reagent Loading: Dissolve 1.0 mmol of 4-methoxyphenylacetonitrile in 20 mL of anhydrous ethanol[3].

  • Catalysis: Add 5 mL of a sodium ethoxide solution (2 M in ethanol) dropwise under continuous stirring[3].

  • Condensation: Slowly add 1.2 mmol of 4-methoxybenzaldehyde[3].

  • Incubation: Stir the reaction mixture at room temperature for 2–4 hours. Validation Checkpoint: The mixture will turn cloudy, and a light yellow precipitate will form, indicating product generation[1].

  • Isolation: Filter the solid precipitate under vacuum and wash with cold ethanol to remove unreacted aldehydes.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure (Z)-BMPA as light yellow crystals (m.p. 106–107 °C)[2].

Protocol 3.2: Preparation of Nanoaggregates and AIE Validation

To quantitatively validate the AIE effect, a solvent/antisolvent precipitation method is employed using Tetrahydrofuran (THF) as the good solvent and water as the antisolvent.

Step-by-Step Procedure:

  • Stock Solution: Prepare a 1.0 mM stock solution of BMPA in spectroscopic-grade THF. Validation Checkpoint: Measure the photoluminescence (PL) of this stock; the baseline intensity ( I0​ ) should be near zero.

  • Fractionation: Prepare a series of 10 mL volumetric flasks. Add appropriate volumes of the THF stock solution to each.

  • Antisolvent Addition: Slowly inject varying volumes of distilled water to create mixtures with water fractions ( fw​ ) ranging from 0% to 90% (v/v), ensuring the final concentration of BMPA is identical (e.g., 10 µM) across all samples.

  • Equilibration: Sonicate the mixtures for 1 minute and let them rest for 30 minutes to allow stable nanoaggregates to form.

  • Spectroscopic Analysis: Record the PL spectra at an excitation wavelength of ~350 nm. Calculate the I/I0​ ratio. A sharp exponential increase in PL intensity at fw​>70% acts as the definitive self-validation of the AIE phenomenon.

Workflow Syn Knoevenagel Condensation Pur Recrystallization (Ethanol) Syn->Pur Sol Stock Solution (THF, 1 mM) Pur->Sol Agg Solvent/Antisolvent Fractions (THF/Water) Sol->Agg Spec UV-Vis & Fluorescence Spectroscopy Agg->Spec

Caption: Experimental workflow for the synthesis and photophysical characterization of BMPA.

Applications in Drug Development & Bioimaging

The unique photophysical properties of BMPA are not merely academic curiosities; they have direct translational value in drug development. Because BMPA derivatives only fluoresce when their intramolecular rotation is restricted, they serve as excellent "turn-on" fluorescent probes.

For instance, structurally related bis(hydroxyphenyl)pentanenitrile derivatives have been successfully developed as highly selective radioligands and imaging agents for Estrogen Receptor β (ER β ) in breast cancer diagnostics[4]. When these AIE-active pharmacophores bind to the rigid pocket of a target receptor, the receptor itself provides the steric hindrance necessary to trigger RIR, resulting in a localized, high-contrast fluorescent signal with zero background noise from the unbound (freely rotating) molecules in the surrounding aqueous media.

References

  • Source: researchgate.
  • Source: jcsp.org.
  • Source: mdpi.
  • Title: Synthesis of an Estrogen Receptor β-Selective Radioligand: 5-[18F]Fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)

Sources

Foundational

Safety Data Sheet (SDS) and toxicity profile for 2,3-Bis(p-methoxyphenyl)acrylonitrile (CAS 6443-74-9)

An In-Depth Technical Guide to the Safety and Predictive Toxicity Profile of 2,3-Bis(p-methoxyphenyl)acrylonitrile (CAS 6443-74-9) For the attention of researchers, chemists, and drug development professionals, this docu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and Predictive Toxicity Profile of 2,3-Bis(p-methoxyphenyl)acrylonitrile (CAS 6443-74-9)

For the attention of researchers, chemists, and drug development professionals, this document provides a comprehensive analysis of 2,3-Bis(p-methoxyphenyl)acrylonitrile. Given the absence of a complete, publicly available, and experimentally-derived Safety Data Sheet (SDS) and toxicity profile for this specific compound, this guide adopts a predictive toxicology framework. By deconstructing the molecule into its core functional components—the acrylonitrile moiety and the bis-methoxyphenyl stilbene-like backbone—we can infer potential hazards, recommend appropriate safety protocols, and outline a robust strategy for experimental toxicological validation.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's identity and physical characteristics is the foundation of a reliable safety assessment.

1.1. Chemical Identity

2,3-Bis(p-methoxyphenyl)acrylonitrile is a stilbenoid derivative, a class of compounds characterized by a C2-phenyl core.[1][2] Its structure is notable for the presence of two para-methoxyphenyl groups and a reactive acrylonitrile functional group.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 6443-74-9[2]
Molecular Formula C₁₇H₁₅NO₂[1][2]
Molecular Weight 265.31 g/mol [2]
IUPAC Name (Z)-2,3-bis(4-methoxyphenyl)prop-2-enenitrile[2]
Synonyms 2,3-Bis(p-methoxyphenyl)acrylonitrile[2]
Predicted XlogP 3.6[2]

1.2. Synthesis and Reactivity

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction between p-methoxybenzaldehyde and a suitable nitrile-containing reactant.[1] The acrylonitrile moiety is a versatile chemical handle but also a potential toxicophore. It can participate in various reactions, including reduction of the nitrile group to an amine or oxidation reactions.[1] This reactivity is crucial when considering its potential interactions within a biological system.

Predictive Hazard Assessment and Classification

In the absence of specific regulatory data, a GHS (Globally Harmonized System) classification can be predicted based on structural alerts. The primary driver for this predictive assessment is the acrylonitrile functional group, a well-documented toxicant.[3][4]

Table 2: Predicted GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis for Prediction
Acute Toxicity (Oral) Predicted Category 3/4H301/H302: Toxic/Harmful if swallowedThe acrylonitrile moiety is known to be toxic upon ingestion.[3][5] Metabolism can release cyanide, contributing to systemic toxicity.[3]
Acute Toxicity (Dermal) Predicted Category 3/4H311/H312: Toxic/Harmful in contact with skinAcrylonitrile is readily absorbed through the skin and can cause systemic effects.[3]
Acute Toxicity (Inhalation) Predicted Category 3/4H331/H332: Toxic/Harmful if inhaledWhile the compound has low volatility, aerosolization could present an inhalation hazard similar to other toxic nitriles.[3]
Skin Corrosion/Irritation Predicted Category 2H315: Causes skin irritationAcrylonitrile is a known skin irritant, capable of causing erythema and blistering upon contact.[3]
Serious Eye Damage/Irritation Predicted Category 2AH319: Causes serious eye irritationVapors and direct contact with related compounds are known to cause severe eye irritation.[3]
Carcinogenicity Predicted Category 2H351: Suspected of causing cancerAcrylonitrile is classified as a probable human carcinogen (Group B1) by the EPA.[6] This structural alert warrants a precautionary classification.
Hazardous to the Aquatic Environment (Chronic) Predicted Category 2H411: Toxic to aquatic life with long lasting effectsMany industrial nitriles exhibit long-term aquatic toxicity.[7][8]

Predictive Toxicity Profile: A Mechanistic Approach

A molecule's toxicity is a function of its structure, metabolic fate, and interaction with biological targets.

3.1. The Acrylonitrile Toxicophore

The acrylonitrile group is a potent structural alert. Its toxicity is multifaceted:

  • Cyanide Release: One of the primary mechanisms of acrylonitrile toxicity is its metabolism to cyanide.[3] This process inhibits cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain, leading to cytotoxic hypoxia.

  • Direct Alkylation: Acrylonitrile and its epoxide metabolite are electrophilic and can directly alkylate nucleophilic sites on proteins and DNA, leading to enzyme inactivation, protein adduction, and potential genotoxicity.

  • Oxidative Stress: The disruption of mitochondrial function and cellular processes can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress that damages cellular components.

3.2. The Stilbenoid Backbone

The bis(p-methoxyphenyl) core is structurally related to stilbenoids like resveratrol. While many stilbenoids are studied for beneficial effects (e.g., antioxidant, anticancer), they can also exert toxicity, often through mechanisms like mitochondrial disruption or interaction with nuclear receptors.[1] The presence of methoxy groups suggests that metabolic activation by demethylation in the liver is a likely pathway.

3.3. Predicted Metabolic Pathways

Understanding the metabolic fate is critical to predicting toxicity. For 2,3-Bis(p-methoxyphenyl)acrylonitrile, several pathways are plausible and should be investigated experimentally.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Toxic Outcomes Parent 2,3-Bis(p-methoxyphenyl) acrylonitrile Epoxide Arene Oxide Metabolite Parent->Epoxide Oxidation Demethylated Hydroxylated Metabolite (O-demethylation) Parent->Demethylated Demethylation Cyanide Cyanide (CN⁻) Parent->Cyanide Oxidative Defunctionalization GSH_Adduct Glutathione (GSH) Adduct Epoxide->GSH_Adduct GSTM DNA_Adduct DNA/Protein Adduction (Genotoxicity) Epoxide->DNA_Adduct Glucuronide Glucuronide/Sulfate Conjugate Demethylated->Glucuronide UGTs, SULTs Mito_Tox Mitochondrial Dysfunction (Cytotoxic Hypoxia) Cyanide->Mito_Tox Excretion Excretion GSH_Adduct->Excretion Glucuronide->Excretion

Caption: Predicted metabolic pathways for 2,3-Bis(p-methoxyphenyl)acrylonitrile.

A Tiered Strategy for Experimental Toxicity Assessment

For novel compounds like this, a structured, tiered approach to toxicity testing is recommended to efficiently characterize risk while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[9]

4.1. Tier 1: In Silico and Computational Assessment

The first step involves using computational models to predict toxicity.[10] Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of various endpoints like mutagenicity, carcinogenicity, and hepatotoxicity based on the chemical structure.[9][11] This predictive data helps prioritize compounds and guide the design of subsequent in vitro tests.[12]

4.2. Tier 2: In Vitro Toxicity Assays

A panel of in vitro assays should be employed to gather experimental data on specific toxicological endpoints.[13]

  • Cytotoxicity Assays: Initial screening for general toxicity using cell viability assays is crucial. The MTT assay is a widely used, cost-effective colorimetric method for this purpose.[14][15]

  • Genotoxicity Assays: To assess the potential for DNA damage predicted by the acrylonitrile moiety, an Ames test (bacterial reverse mutation assay) followed by an in vitro micronucleus assay in mammalian cells is standard.

  • Mechanism-Based Assays: Advanced assays can provide insight into the specific pathways being perturbed. The ToxProfiler™ assay, for example, uses reporter cells to quantify the activation of stress response pathways like oxidative stress, protein stress, and DNA damage.[16]

  • Metabolism-Coupled Assays: Since liver metabolism is key, assays should be conducted with and without a metabolic activation system (e.g., S9 fraction) to distinguish between the toxicity of the parent compound and its metabolites.[17]

G cluster_workflow In Vitro Cytotoxicity Workflow (MTT Assay) start Seed Cells in 96-well Plate incubation1 Incubate 24h (Adherence) start->incubation1 treatment Treat with Compound (Dose-Response) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 2-4h (Formazan Formation) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: A typical experimental workflow for an MTT cytotoxicity assay.

4.3. Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a standardized method for assessing the cytotoxic potential of 2,3-Bis(p-methoxyphenyl)acrylonitrile against a relevant human cell line (e.g., HepG2 for liver toxicity).

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[15]

Safe Handling and Emergency Procedures

Based on the predictive toxicity profile, stringent safety measures are required when handling this compound.

5.1. Engineering Controls and Personal Protective Equipment (PPE)

  • Handling: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of any potential aerosols.

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A lab coat must be worn at all times.

5.2. First Aid Measures

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

5.3. Spills and Disposal

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not allow the substance to enter drains.[7]

Conclusion

While 2,3-Bis(p-methoxyphenyl)acrylonitrile is a compound of interest for its potential biological activities, its chemical structure contains significant toxicological alerts, primarily the acrylonitrile moiety. This guide establishes a predictive safety and toxicity profile, highlighting risks of acute toxicity, irritation, and potential carcinogenicity. This information should be used to implement strict safe handling procedures. Furthermore, the outlined tiered experimental testing strategy provides a clear and efficient path for researchers to generate the necessary empirical data to perform a comprehensive risk assessment. The principles of predictive toxicology are indispensable for the safe and responsible development of novel chemical entities.

References

  • EvitaChem. (n.d.). 2,3-Bis(p-methoxyphenyl)acrylonitrile.
  • Gadaleta, D., Manganelli, S., & Benfenati, E. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6(2), 147-172. Available from: [Link]

  • Instem. (2024, December 13). Streamlining Toxicity Predictions with In Silico Profiling. Retrieved from [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Gadaleta, D., Mansouri, K., & Benfenati, E. (2019). A review on machine learning methods for in silico toxicity prediction. SAR and QSAR in Environmental Research, 30(1), 1-21. Available from: [Link]

  • Srinivasan, S., et al. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Combinatorial Chemistry & High Throughput Screening, 20(6), 469-477. Available from: [Link]

  • Chen, M., et al. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 7, 123. Available from: [Link]

  • Hendriks, G., et al. (2024). ToxProfiler: A novel human-based reporter assay for in vitro chemical safety assessment. Toxicology in Vitro, 98, 105822. Available from: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Roy, P. S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(5), 1-10. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5716814, 2,3-Bis(p-methoxyphenyl)acrylonitrile. Retrieved from [Link]

  • Perković, I., et al. (2023). Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents. FULIR repository. Available from: [Link]

  • Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908-11. Available from: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for (4-Methoxyphenyl)acetonitrile.
  • BenchChem. (2025). Technical Guide on the biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Public Health England. (2024, April 25). Acrylonitrile: toxicological overview. Retrieved from [Link]

  • Liu, et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates with Alkenylboronic Acids. Chinese Journal of Chemistry, 39(4), 913-917. Available from: [Link]

  • Kanto Chemical Co., Inc. (n.d.). Safety Data Sheet for Acetonitrile.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (p-methoxyphenyl)acetonitrile, 97%. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Merck Millipore (Japan). (n.d.). Safety Data Sheet.
  • Khachatryan, A. A., et al. (2022). Synthesis and styrene copolymerization of novel methoxy and halogen ring-trisubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Acrylonitrile. Retrieved from [Link]

  • Regulations.gov. (2021). Toxicological Profile for Acrylonitrile - Draft for Public Comment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Acrylonitrile. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Initial Assessment Report for 2,3-Epoxypropyl phenyl ether. Retrieved from a government environmental agency website.
  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences, 22(11), x265-x266. Available from: [Link]

  • PubChemLite. (2026). 2,3-bis(4-methoxyphenyl)propanenitrile (C17H17NO2). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,3-Bis(p-methoxyphenyl)acrylonitrile as an AIE-Active Emitter in Non-Doped OLED Fabrication

Executive Summary The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) has historically been hindered by Aggregation-Caused Quenching (ACQ), a phenomenon where luminophores lose their emissive propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) has historically been hindered by Aggregation-Caused Quenching (ACQ), a phenomenon where luminophores lose their emissive properties when packed into solid-state thin films[1]. The discovery of Aggregation-Induced Emission (AIE) by provided a paradigm-shifting solution[2].

2,3-Bis(p-methoxyphenyl)acrylonitrile (also known as (Z)-2,3-bis(4-methoxyphenyl)acrylonitrile) is a prototypical α-cyanostilbene derivative that leverages this AIE effect[3]. By utilizing a Donor-Acceptor-Donor (D-A-D) architecture—where the methoxy groups act as electron donors and the cyano group acts as an electron acceptor—this molecule exhibits intense solid-state fluorescence, making it an ideal candidate for the emissive layer (EML) in non-doped OLED devices[4].

Mechanistic Foundations: AIE and the α-Cyanostilbene Core

The photophysical behavior of 2,3-Bis(p-methoxyphenyl)acrylonitrile is governed by the Restriction of Intramolecular Rotations (RIR) [2].

  • In Dilute Solution: The single bonds linking the p-methoxyphenyl rings to the central acrylonitrile core freely rotate. Upon photoexcitation, these active rotations serve as non-radiative decay channels, rapidly depleting the exciton energy and rendering the molecule non-emissive.

  • In the Solid State (OLED Film): When deposited as a thin film, steric hindrance and intermolecular packing physically lock the molecular conformation. This RIR mechanism blocks the non-radiative pathways, forcing the excitons to relax via radiative decay, thereby emitting intense light[1].

Furthermore, the highly polarized cyano group induces a Twisted Intramolecular Charge Transfer (TICT) state, which allows for tunable emission wavelengths depending on the polarity of the local environment[1].

AIE_Mechanism AIEgen 2,3-Bis(p-methoxyphenyl)acrylonitrile (Non-emissive in solution) Sol Dilute Solution (Active Rotations) AIEgen->Sol Solvation Agg Solid State Aggregation (OLED Thin Film) AIEgen->Agg Film Deposition NonRad Non-Radiative Decay (Exciton Quenching) Sol->NonRad Energy Loss RIR Restriction of Intramolecular Rotations (RIR) Agg->RIR Steric Hindrance Rad Radiative Decay (Intense Fluorescence) RIR->Rad Exciton Confinement

Fig 1. Photophysical mechanism of Aggregation-Induced Emission (AIE) via RIR in solid-state films.

Synthesis and Validation Protocol

To ensure high purity for optoelectronic applications, 2,3-Bis(p-methoxyphenyl)acrylonitrile is synthesized via a base-catalyzed [5]. This specific pathway is chosen because it highly favors the formation of the sterically stable (Z)-isomer[6].

Step-by-Step Synthesis Workflow
  • Reaction Setup: Dissolve 1.0 equivalent of 4-methoxyphenylacetonitrile and 1.0 equivalent of p-anisaldehyde in absolute ethanol.

  • Catalysis: Add a catalytic amount of sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) dropwise under continuous stirring at room temperature[7]. Causality: The base deprotonates the active methylene group of the acetonitrile derivative, initiating nucleophilic attack on the aldehyde.

  • Precipitation: Stir the mixture for 2–4 hours until a dense precipitate forms.

  • Purification: Filter the precipitate and wash thoroughly with cold ethanol to remove unreacted starting materials. Recrystallize from an ethanol/chloroform mixture to achieve OLED-grade purity.

  • Self-Validation: Confirm successful synthesis and purity by measuring the melting point and running a ¹H-NMR spectrum.

Table 1: Analytical Validation Data
ParameterExpected ValueAnalytical Purpose
Molecular Formula C₁₇H₁₅NO₂Mass spectrometry verification
Melting Point 106–107 °C[3]Rapid purity assessment
¹H-NMR (400 MHz, CDCl₃) δ 7.85 (d, 2H), 7.57 (d, 2H), 7.35 (s, 1H), 7.00–6.90 (m, 4H), 3.86 (s, 3H), 3.84 (s, 3H)[3]Structural and isomeric confirmation
Solid-State Emission (λ_max) ~480–500 nmEML color coordinate mapping

OLED Device Fabrication Protocol

Because 2,3-Bis(p-methoxyphenyl)acrylonitrile is AIE-active, it does not require a host matrix to prevent quenching. It can be utilized as a non-doped emissive layer , which significantly simplifies the fabrication process and lowers manufacturing costs[2].

Standardized Device Architecture

The device is built using a hybrid solution-processed and vacuum-evaporated architecture: ITO / PEDOT:PSS / AIEgen / TPBi / LiF / Al [4].

Table 2: Layer Functions and Causality
LayerMaterialThicknessFunction / Causality
Cathode Aluminum (Al)150 nmProvides high-conductivity electron injection.
EIL Lithium Fluoride (LiF)0.5 nmLowers the work function of Al, significantly reducing the electron injection barrier[4].
ETL TPBi35 nmTransports electrons efficiently while blocking holes, confining excitons strictly within the EML[4].
EML 2,3-Bis(p-methoxyphenyl)acrylonitrile30 nmActs as the non-doped AIE-active light-emitting layer.
HIL PEDOT:PSS40 nmSmooths the rough ITO surface and lowers the hole injection barrier[8].
Anode Indium Tin Oxide (ITO)150 nmServes as the transparent, high-work-function hole-injecting electrode[8].
Step-by-Step Fabrication Workflow
  • Substrate Preparation: Ultrasonically clean ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with nitrogen gas and subject to UV-ozone treatment for 15 minutes. Causality: UV-ozone removes residual organic contaminants and increases the hydrophilicity and work function of the ITO.

  • HIL Deposition: Spin-coat (e.g., CLEVIOS P VP AI 4083) onto the ITO at 3000 rpm for 60 seconds[8]. Bake the substrate at 150 °C for 15 minutes in air to evaporate residual water.

  • EML Deposition: Dissolve the synthesized AIEgen in anhydrous THF (10 mg/mL). Spin-coat the solution onto the PEDOT:PSS layer at 2000 rpm for 40 seconds to achieve a ~30 nm film. Bake at 80 °C for 10 minutes to remove the solvent[4].

  • Vacuum Transfer: Transfer the substrates into a vacuum thermal evaporator. Pump down the chamber to a base pressure of < 10⁻⁶ Torr. Causality: High vacuum prevents oxidation of the sensitive organic layers and cathode metals during deposition.

  • ETL & Cathode Evaporation:

    • Thermally evaporate TPBi at a rate of 1.0 Å/s to a thickness of 35 nm[4].

    • Evaporate LiF at a slow rate of 0.1 Å/s to precisely control the 0.5 nm thickness[4].

    • Evaporate Al at 2.0–5.0 Å/s to a final thickness of 150 nm[4].

  • Self-Validation (Device Testing): Transfer the unencapsulated device to a nitrogen-filled glovebox. Validate the diode's performance by mapping the Current Density-Voltage-Luminance (J-V-L) curves using a Keithley 2400 source meter coupled with a PR-655 spectroradiometer.

OLED_Workflow Step1 1. Substrate Prep ITO Cleaning & UV-Ozone Step2 2. HIL Deposition Spin-Coat PEDOT:PSS Step1->Step2 Step3 3. EML Deposition Spin-Coat AIEgen Step2->Step3 Step4 4. Vacuum Transfer Base Pressure < 10^-6 Torr Step3->Step4 Step5 5. ETL/EIL Evaporation TPBi & LiF Step4->Step5 Step6 6. Cathode Evaporation Aluminum (150 nm) Step5->Step6

Fig 2. Step-by-step fabrication workflow for solution-processed non-doped OLED devices.

References

  • Synthesis, Characterisation and Photophysical Properties of α,β-diaryl-acrylonitrile Derivatives. ResearchGate.

  • Substituent effect on the Solid-State Photoinduced Luminescence of α-Cyanostilbene derivatives. Journal of the Chemical Society of Pakistan (JCSP).

  • Electroluminescent Aggregation-Induced Emission-Active Discotic Liquid Crystals Based on Alkoxy Cyanostilbene-Functionalized Benzenetricarboxamide with Ambipolar Charge Transport. ACS Publications.

  • In Situ Generation of Red-Emissive AIEgens from Commercial Sources for Nondoped OLEDs. ACS Omega.

  • Symphony of light: AIE and MFC in carbazole-based cyanostilbenes. RSC Publishing.

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI.

  • Synthesis of an Estrogen Receptor β-Selective Radioligand: 5-[18F]Fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile...** ACS Publications.

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Application

Application Note &amp; Protocol: Fluorescence Microscopy Imaging of Lipid Droplets Using 2,3-Bis(p-methoxyphenyl)acrylonitrile AIEgens

Executive Summary The visualization of intracellular lipid droplets (LDs) is critical for understanding cellular metabolism, disease pathology (such as hepatic steatosis and cancer), and lipid-mediated signaling. Traditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The visualization of intracellular lipid droplets (LDs) is critical for understanding cellular metabolism, disease pathology (such as hepatic steatosis and cancer), and lipid-mediated signaling. Traditional lipophilic fluorophores, such as Nile Red or BODIPY derivatives, suffer from Aggregation-Caused Quenching (ACQ), requiring complex wash steps and exhibiting poor photostability.

This application note details the mechanistic principles and experimental protocols for using 2,3-Bis(p-methoxyphenyl)acrylonitrile —a prototypical cyanostilbene-based Aggregation-Induced Emission luminogen (AIEgen)—for high-contrast, wash-free fluorescence microscopy of live cells. By leveraging the Restriction of Intramolecular Motion (RIM) mechanism, this protocol provides a self-validating system for achieving superior signal-to-noise ratios at ultralow concentrations[1].

Mechanistic Insights: The Causality of AIE in Cyanostilbenes

To optimize imaging protocols, it is essential to understand why 2,3-Bis(p-methoxyphenyl)acrylonitrile functions as a superior probe.

Molecular Architecture and the RIM Mechanism

2,3-Bis(p-methoxyphenyl)acrylonitrile (Molecular Formula: C17H15NO2, MW: 265.31 g/mol ) is a stilbenoid derivative featuring a Donor-π-Acceptor (D-π-A) architecture[2]. The methoxyphenyl groups act as electron donors, while the central acrylonitrile moiety serves as an electron acceptor.

In dilute solutions (e.g., pure DMSO or culture media), the molecule is highly flexible. Upon photoexcitation, the absorbed energy is rapidly dissipated via non-radiative decay pathways—specifically, Restriction of Intramolecular Rotation (RIR) of the phenyl rings and E-Z isomerization of the central C=C double bond[3][4]. Consequently, the probe emits virtually no background fluorescence in the aqueous cytosol.

Lipid Droplet Targeting and Fluorescence "Turn-On"

Due to its high lipophilicity, the AIEgen spontaneously partitions into the hydrophobic core of intracellular lipid droplets[5]. Within this highly viscous, crowded lipid environment, the molecule forms nano-aggregates. The spatial confinement physically blocks the intramolecular rotations and E-Z isomerization. This phenomenon, known as the Restriction of Intramolecular Motion (RIM) , shuts down non-radiative decay channels, forcing the excitons to relax radiatively, thereby "turning on" intense fluorescence[4].

AIE_Mechanism Sol Dissolved State (Aqueous Cytosol) NRD Non-Radiative Decay (RIR & E-Z Isomerization) Sol->NRD Agg Aggregated State (Lipid Droplets) Sol->Agg Lipophilic Partitioning Dark Fluorescence Quenched (Dark Background) NRD->Dark RIM Restriction of Intramolecular Motion Agg->RIM Bright Strong Fluorescence (AIE Turn-On) RIM->Bright

Mechanism of Aggregation-Induced Emission in Cyanostilbenes targeting lipid droplets.

Quantitative Comparison: AIEgens vs. Traditional Dyes

The structural dynamics of cyanostilbene AIEgens provide distinct advantages over traditional ACQ dyes, summarized in the table below. The ability to image at ultralow concentrations (down to 50 nM) minimizes cytotoxicity and prevents the morphological alteration of lipid droplets often induced by high concentrations of exogenous dyes[1].

Parameter2,3-Bis(p-methoxyphenyl)acrylonitrile (AIEgen)Nile Red (Traditional ACQ Dye)
Emission Mechanism Aggregation-Induced Emission (AIE)Aggregation-Caused Quenching (ACQ)
Working Concentration 50 nM – 500 nM1 μM – 10 μM
Wash Step Required? No (Wash-free imaging)Yes (To reduce background noise)
Stokes Shift Large (>100 nm)Small (~30-50 nm)
Photostability Excellent (Resistant to photobleaching)Poor (Rapid photobleaching)
Signal-to-Noise Ratio Extremely High (Turn-on mechanism)Moderate (High background in media)

Experimental Methodology: Wash-Free Live-Cell Imaging

This protocol is designed as a self-validating system. By utilizing the wash-free nature of the AIEgen, researchers eliminate artifacts caused by washing steps, which can perturb cell membrane dynamics and alter lipid droplet morphology[6].

Reagent Preparation
  • Primary Stock Solution (10 mM): Dissolve 2.65 mg of 2,3-Bis(p-methoxyphenyl)acrylonitrile powder in 1 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex until completely dissolved. Store in dark aliquots at -20°C.

  • Working Solution (500 nM): Immediately prior to imaging, dilute the 10 mM stock solution into pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS). Causality Note: Diluting directly into the protein-rich medium prevents premature aggregation of the lipophilic dye before it reaches the cells.

Cell Culture and Incubation
  • Seed target cells (e.g., HeLa, HepG2, or adipocytes) onto 35 mm glass-bottom confocal imaging dishes at a density of 1×105 cells/dish.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2​ for 24 hours to allow >80% adherence.

  • Optional Lipid Loading: To induce lipid droplet formation (positive control), supplement the media with 200 μM Oleic Acid conjugated to BSA for 12 hours prior to imaging[5].

  • Remove the culture medium and replace it with 1 mL of the 500 nM AIEgen Working Solution.

  • Incubate the cells for 15 to 30 minutes at 37°C.

Fluorescence Microscopy Setup

Because of the AIEgen's "turn-on" nature, no washing step is required [6]. The uninternalized dye in the aqueous medium remains non-emissive.

  • Transfer the dish directly to a laser scanning confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO2​ ).

  • Excitation: Use a 405 nm or 488 nm laser line (depending on specific functionalized derivatives, cyanostilbenes typically excite well in the blue/violet spectrum).

  • Emission: Collect emission in the 520–600 nm range. The large Stokes shift minimizes autofluorescence interference.

  • Validation: Capture a brightfield (DIC) image to correlate the fluorescent puncta with the spherical, phase-dense lipid droplets visible in brightfield.

Workflow S1 1. Stock Preparation (10 mM AIEgen in DMSO) S3 3. Probe Incubation (500 nM in media, 15-30 min) S1->S3 S2 2. Cell Culture (Seed in glass-bottom dishes) S2->S3 S4 4. Wash-Free Imaging (Confocal Microscopy) S3->S4

Wash-free live-cell imaging workflow using cyanostilbene AIEgens.

Troubleshooting & Data Interpretation

  • High Background Fluorescence: If background fluorescence is observed, ensure the DMSO concentration in the final working solution does not exceed 0.1% (v/v). High DMSO concentrations can alter the polarity of the medium, artificially inducing partial aggregation outside the cells.

  • Weak Signal in Target Cells: Ensure the cells have sufficient lipid droplets. Basal lipid droplet levels vary heavily by cell line. Use the Oleic Acid stimulation control to verify the probe's efficacy[5].

  • Photobleaching: While cyanostilbenes are highly photostable, excessive laser power can still cause localized heating. Maintain laser power below 5% for continuous time-lapse imaging.

References

  • PubChem. "2,3-Bis(p-methoxyphenyl)acrylonitrile | C17H15NO2 | CID 5716814". National Institutes of Health (NIH). Available at:[Link]

  • Gao, Y., et al. "A red-emissive antibody–AIEgen conjugate for turn-on and wash-free imaging of specific cancer cells". Chemical Science (PMC). Available at:[Link]

  • Li, H., et al. "Molecular Design and Biomedical Application of AIEgens with Photochemical Activity". ACS Materials Letters. Available at:[Link]

  • Niu, G., et al. "Specific Two-Photon Imaging of Live Cellular and Deep-Tissue Lipid Droplets by Lipophilic AIEgens at Ultralow Concentration". Chemistry of Materials - ACS Publications. Available at:[Link]

  • Cao, Y., et al. "Research progress on AIE cyanostilbene-based self-assembly gels: Design, regulation and applications". Coordination Chemistry Reviews (ResearchGate). Available at:[Link]

  • Sharma, A., et al. "AIE active cyanostilbenes for live-cell imaging of lipid droplets". New Journal of Chemistry (RSC Publishing). Available at:[Link]

Sources

Method

Application Note: Advanced Purification and Recrystallization Protocols for Crude 2,3-Bis(p-methoxyphenyl)acrylonitrile

Executive Summary (Z)-2,3-Bis(p-methoxyphenyl)acrylonitrile (BMPA) is a highly valuable stilbenoid intermediate utilized in the synthesis of estrogen receptor β-selective radioligands (1)[1], aggregation-induced emission...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-2,3-Bis(p-methoxyphenyl)acrylonitrile (BMPA) is a highly valuable stilbenoid intermediate utilized in the synthesis of estrogen receptor β-selective radioligands (1)[1], aggregation-induced emission (AIE) luminogens (2)[2], and complex optoelectronic oligophenylenes (3)[3]. Synthesized primarily via Knoevenagel condensation, the crude product often contains unreacted precursors, geometric isomers, and catalytic residues. This application note provides field-proven, self-validating protocols for the isolation and purification of BMPA, emphasizing the thermodynamic principles governing solvent selection and crystallization kinetics.

Mechanistic Overview & Impurity Profiling

The synthesis of BMPA typically involves the base-catalyzed condensation of 4-methoxyphenylacetonitrile and 4-methoxybenzaldehyde in anhydrous ethanol, utilizing sodium ethoxide or sodium methoxide as the base (3)[3]. To achieve high-purity material, one must understand the causality behind the impurities present in the crude matrix:

  • Unreacted 4-Methoxybenzaldehyde: A liquid at room temperature that is highly soluble in ethanol. If the reaction does not reach completion, it coats the crude solid, causing a severely depressed melting point.

  • Inorganic Salts / Base: Sodium ethoxide neutralizes to sodium hydroxide or sodium carbonate upon aqueous workup. These must be removed to prevent base-catalyzed degradation or side reactions during thermal recrystallization.

  • (E)/(Z) Isomerization: The (Z)-isomer is thermodynamically favored due to minimized steric hindrance between the bulky p-methoxyphenyl groups and precipitates preferentially (2)[2]. However, trace amounts of the (E)-isomer can co-precipitate. Recrystallization leverages the differential crystal lattice energies of these isomers to selectively enrich the (Z)-form.

Physicochemical Profiling

To design an effective purification system, the physicochemical parameters of the target molecule must dictate the solvent strategy.

ParameterValue / CharacteristicAnalytical Implication
Chemical Name (Z)-2,3-Bis(4-methoxyphenyl)acrylonitrileTarget analyte
Molecular Formula C17H15NO2Used for MS validation
Molecular Weight 265.31 g/mol Used for theoretical yield calculation
Melting Point 105 °C – 107 °CPrimary indicator of crystalline purity
High Solubility Solvents Chloroform, Dichloromethane, THFIdeal for solvent/anti-solvent precipitation
Temp-Dependent Solvents Ethanol, MethanolIdeal for thermal recrystallization
Anti-Solvents Water, Petroleum Ether, HexaneUsed to force supersaturation

Principles of the Purification Strategy

A self-validating purification system relies on orthogonal methods. We present two distinct protocols:

  • Method A: Thermal Recrystallization (Ethanol). Relies on the steep temperature-solubility gradient of BMPA in ethanol. It is highly efficient for bulk purification and yields highly crystalline material (2)[2].

  • Method B: Solvent/Anti-Solvent Precipitation (Chloroform/Petroleum Ether). Relies on rapid desolvation. BMPA is highly soluble in chloroform but insoluble in petroleum ether. This method is superior when the crude mixture contains stubborn lipophilic impurities that co-crystallize in ethanol (3)[3].

RecrystallizationLogic Crude Crude BMPA Mixture (Product, Reagents, Base) Wash Aqueous & Cold Ethanol Wash Removal of Base & Aldehyde Crude->Wash Solid Isolated Crude Solid (Z)-Isomer + Trace Impurities Wash->Solid Split Purification Route Solid->Split HotEtOH Method A: Hot Ethanol Steep Solubility Curve Split->HotEtOH High Yield SolventAnti Method B: CHCl3 / Pet Ether Solvent/Anti-Solvent Split->SolventAnti High Purity Cooling Slow Cooling to 4°C Selective Crystallization HotEtOH->Cooling Precipitation Rapid Precipitation Lipophilic Impurity Removal SolventAnti->Precipitation Pure Pure (Z)-BMPA Crystals (>99% Purity, MP: 105-107°C) Cooling->Pure Precipitation->Pure

Logical workflow for the isolation and dual-route purification of crude BMPA.

Step-by-Step Experimental Protocols

Protocol A: Primary Isolation and Matrix Washing

Purpose: To strip away water-soluble bases and highly soluble organic impurities before thermal stress is applied.

  • Quenching: Upon completion of the Knoevenagel condensation, cool the reaction vessel in an ice-water bath (0–4 °C) for 30 minutes to maximize precipitation of the yellow crude product.

  • Filtration: Isolate the crude solid using vacuum filtration through a sintered glass funnel (medium porosity).

  • Aqueous Wash: Wash the filter cake with 3 × 50 mL of ice-cold distilled water.

    • Causality: This removes residual sodium ethoxide and water-soluble byproducts, preventing base-catalyzed side reactions during subsequent heating.

  • Ethanolic Wash: Wash the cake with 2 × 20 mL of ice-cold absolute ethanol.

    • Causality: Cold ethanol selectively solubilizes unreacted 4-methoxybenzaldehyde without significantly dissolving the BMPA product.

  • Drying: Pull a vacuum for 15 minutes to yield the crude (Z)-BMPA solid.

Protocol B: Single-Solvent Thermal Recrystallization (Ethanol)

Purpose: To achieve >99% geometric and chemical purity via slow thermodynamic crystal growth. Typical yields range from 67% to 80% (3)[3], (2)[2].

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add absolute ethanol incrementally while heating to a gentle reflux (78 °C) until the solid is just completely dissolved.

    • Causality: Using the minimum amount of boiling solvent ensures maximum supersaturation upon cooling.

  • Hot Filtration (Optional but Recommended): If insoluble particulates remain, rapidly filter the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a refrigerator (4 °C) for an additional 4 hours.

    • Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable (Z)-isomer crystal lattice, excluding impurities from the matrix.

  • Harvesting: Filter the resulting light yellow crystals under vacuum, wash with a minimal volume of ice-cold ethanol, and dry under high vacuum (0.1 mbar) for 12 hours.

Protocol C: Solvent/Anti-Solvent Precipitation (Chloroform / Petroleum Ether)

Purpose: Rapid purification for highly impure batches where thermal recrystallization fails (3)[3].

  • Dissolution: Dissolve the crude BMPA in a minimum volume of chloroform at room temperature.

  • Precipitation: Vigorously stir the solution while dropwise adding petroleum ether until the solution becomes persistently turbid.

  • Maturation: Add an additional 10% volume of petroleum ether, cover, and let stand for 1 hour to allow the precipitate to aggregate.

    • Causality: The non-polar petroleum ether drastically reduces the dielectric constant of the medium, forcing the moderately polar BMPA out of solution while highly lipophilic impurities remain dissolved.

  • Harvesting: Vacuum filter the precipitate, wash with petroleum ether, and dry under vacuum.

Analytical Validation (The Self-Validating System)

To ensure the protocol was successful, the isolated product must be validated against established physicochemical benchmarks:

  • Melting Point Analysis: A sharp melting point of 105–107 °C confirms the absence of solvent inclusion and high isomeric purity (3)[3], (2)[2]. A depressed or broad melting range (<103 °C) dictates a mandatory second recrystallization.

  • 1H NMR Spectroscopy (400 MHz, CDCl3): Purity is confirmed by the presence of two distinct methoxy singlets at δ 3.85 and 3.87 ppm, and a characteristic vinylic proton singlet at δ 7.35 ppm (3)[3], (2)[2]. The absence of an aldehydic proton (~9.8 ppm) validates the efficacy of the cold ethanol wash.

  • GC-MS: A single peak exhibiting a molecular ion [M+] at m/z 265 confirms the structural identity (3)[3].

References

  • Title: Synthesis and Optical Study of a New Oligophenylene Source: MDPI Polymers URL
  • Source: Journal of the Chemical Society of Pakistan (JCSP)
  • Title: Synthesis of an Estrogen Receptor β-Selective Radioligand: 5-[18F]Fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)

Sources

Application

Application Note: Profiling 2,3-Bis(p-methoxyphenyl)acrylonitrile as a Sortase A Inhibitor in Anti-Virulence Assays

Executive Summary & Mechanistic Rationale The escalating crisis of methicillin-resistant Staphylococcus aureus (MRSA) necessitates a paradigm shift in antimicrobial drug development. Traditional bactericidal agents exert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of methicillin-resistant Staphylococcus aureus (MRSA) necessitates a paradigm shift in antimicrobial drug development. Traditional bactericidal agents exert immense selective pressure, inevitably driving resistance. An alternative strategy is anti-virulence therapy , which disarms pathogens without affecting their viability.

The membrane-bound transpeptidase Sortase A (SrtA) is a premier target for this approach. SrtA is responsible for anchoring critical virulence factors (e.g., Protein A, fibronectin-binding proteins) to the bacterial cell wall by recognizing and cleaving the LPXTG sorting signal 1.

2,3-Bis(p-methoxyphenyl)acrylonitrile (also designated as (Z)-2,3-bis(4-methoxyphenyl)acrylonitrile, PubChem CID 5716814 2) is a synthetic diarylacrylonitrile derivative. Structural-activity relationship (SAR) studies have proven that the presence of the nitrile group and the Z-double bond configuration are essential features for competitive SrtA inhibition 3. By occupying the active site near the catalytic Cys184 residue, this compound halts the thioesterification step, effectively stripping the bacterium of its adhesive properties and preventing biofilm formation.

G Substrate Surface Protein (LPXTG Motif) Sortase Sortase A (SrtA) Active Cys184 Substrate->Sortase Recognition Intermediate Acyl-Enzyme Thioester Sortase->Intermediate Cleavage (Thr-Gly) Anchored Cell-Wall Anchored Virulence Factor Intermediate->Anchored Transpeptidation LipidII Lipid II (Pentaglycine) LipidII->Anchored Nucleophilic Attack Inhibitor 2,3-Bis(p-methoxyphenyl) acrylonitrile Inhibitor->Sortase Reversible Inhibition

Mechanism of Sortase A inhibition by 2,3-Bis(p-methoxyphenyl)acrylonitrile blocking virulence.

Experimental Design: Building a Self-Validating System

To rigorously evaluate 2,3-Bis(p-methoxyphenyl)acrylonitrile, we employ a two-phase orthogonal workflow designed to eliminate false positives and validate the anti-virulence mechanism:

  • Biochemical FRET Assay : Directly measures SrtA catalytic inhibition. Causality & Validation: Small molecules often exhibit auto-fluorescence or act as inner-filter quenchers. We mandate a Quench Control Well (inhibitor + pre-cleaved substrate) to mathematically correct for artificial signal drops.

  • Phenotypic Biofilm Assay : Measures the physiological outcome of SrtA inhibition. Causality & Validation: Because SrtA is non-essential for growth, true inhibitors must not kill the bacteria. We pair the biofilm assay directly with a Broth Microdilution MIC Assay . Biofilm reduction must occur at concentrations where planktonic growth (OD₆₀₀) remains unaffected.

Detailed Experimental Protocols

Phase 1: FRET-Based Sortase A Inhibition Assay

This assay utilizes the fluorogenic peptide substrate Abz-LPETG-Dap(Dnp)-NH₂ . Cleavage by SrtA separates the 2-aminobenzoyl (Abz) fluorophore from the 2,4-dinitrophenyl (Dnp) quencher, resulting in a measurable fluorescence increase.

Reagents & Setup:

  • Enzyme : Recombinant S. aureus SrtAΔN59 (lacking the N-terminal membrane anchor to ensure solubility).

  • Assay Buffer : 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5. (Expert Insight: SrtA is a calcium-dependent enzyme; the Ca²⁺ ions stabilize the active site conformation. Omission will result in a >80% loss of basal activity).

  • Compound Stock : 10 mM 2,3-Bis(p-methoxyphenyl)acrylonitrile in 100% DMSO.

Step-by-Step Procedure:

  • Enzyme Preparation : Dilute SrtAΔN59 in Assay Buffer to a final well concentration of 1 µM.

  • Compound Incubation : In a black 96-well microtiter plate, add 1 µL of serially diluted inhibitor (final concentrations: 0.1 µM to 100 µM) to 89 µL of the enzyme solution. Incubate at 37°C for 30 minutes to allow reversible binding equilibrium.

  • Reaction Initiation : Add 10 µL of the fluorogenic substrate (final concentration 10 µM) to start the reaction.

  • Kinetic Readout : Immediately monitor fluorescence using a microplate reader (Excitation: 320 nm, Emission: 420 nm) at 37°C for 1 hour, taking readings every 2 minutes.

  • Self-Validation (Quench Control) : In parallel wells, mix 10 µM of fully trypsin-cleaved substrate with 100 µM of the inhibitor (no enzyme). If fluorescence is significantly lower than the cleaved substrate alone, apply a correction factor to the experimental IC₅₀.

Phase 2: Phenotypic Biofilm Inhibition & MIC Co-Assay

This assay confirms that the biochemical inhibition translates to a loss of virulence (biofilm anchoring) in living S. aureus cultures.

Reagents & Setup:

  • Bacterial Strain : S. aureus ATCC 25923 or ATCC 43300 (MRSA).

  • Media : Tryptic Soy Broth (TSB) supplemented with 1% Glucose. (Expert Insight: Glucose represses the agr quorum-sensing system and heavily promotes PIA-dependent biofilm formation, providing a robust, high-signal baseline).

Step-by-Step Procedure:

  • Inoculum Preparation : Grow S. aureus overnight in TSB. Dilute the culture 1:100 in TSB + 1% Glucose to reach an OD₆₀₀ of ~0.01.

  • Treatment : Dispense 198 µL of the bacterial suspension into a clear, flat-bottom 96-well plate. Add 2 µL of the inhibitor (to reach 50 µM final concentration). Include a DMSO vehicle control (1%) and a positive control (e.g., DMMA).

  • Incubation : Incubate statically at 37°C for 24 hours.

  • MIC Validation (Critical Step) : Before washing, gently resuspend the planktonic cells and read the OD₆₀₀. The OD₆₀₀ of the inhibitor wells must be within 5% of the DMSO control. If the OD₆₀₀ is lower, the compound is bactericidal, invalidating the anti-virulence claim.

  • Biofilm Staining : Discard the planktonic culture and wash the wells gently 3 times with 200 µL of PBS to remove non-adherent cells.

  • Fixation & Staining : Fix the biofilm with 200 µL of 100% methanol for 15 minutes. Air dry, then stain with 200 µL of 0.1% Crystal Violet for 15 minutes at room temperature.

  • Quantification : Wash the plate 3 times with distilled water. Solubilize the bound dye using 200 µL of 33% glacial acetic acid. Read the absorbance at OD₅₉₀.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 2,3-Bis(p-methoxyphenyl)acrylonitrile compared to known standards. The compound demonstrates an IC₅₀ of 27.9 µM against SrtA 4, successfully decoupling biofilm reduction from bacterial cell death.

Parameter2,3-Bis(p-methoxyphenyl)acrylonitrileDMMA (Positive Control)Ampicillin (Bactericidal Control)
SrtA IC₅₀ (µM) 27.99.2N/A
S. aureus MIC (µM) > 256> 2560.5
Biofilm Inhibition at 50 µM (%) 62 ± 4%78 ± 5%100% (via cell death)
Mechanism of Action Anti-virulence (SrtA inhibition)Anti-virulence (SrtA inhibition)Cell wall synthesis inhibition

References

  • Title : 2,3-Bis(p-methoxyphenyl)acrylonitrile | C17H15NO2 | CID 5716814 Source : nih.gov (PubChem) URL :[Link]

  • Title : Information on EC 3.4.22.70 - sortase A Source : brenda-enzymes.org (BRENDA Enzyme Database) URL :[Link]

  • Title : Sortase A Inhibitors: Recent Advances and Future Perspectives Source : acs.org (Journal of Medicinal Chemistry) URL :[Link]

  • Title : Antiinfective therapy with a small molecule inhibitor of Staphylococcus aureus sortase Source : pnas.org (Proceedings of the National Academy of Sciences) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Z/E Isomerization in 2,3-Bis(p-methoxyphenyl)acrylonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing stilbenoid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing stilbenoid derivatives. Here, we address the mechanistic causes of Z/E isomerization in 2,3-Bis(p-methoxyphenyl)acrylonitrile and provide field-proven, self-validating protocols to ensure high stereochemical purity.

Part 1: Mechanistic Causality (The "Why")

Q: Why does 2,3-bis(p-methoxyphenyl)acrylonitrile undergo Z/E isomerization, and which isomer is preferred?

A: The stereochemistry of 2,3-diarylacrylonitriles is governed by a delicate balance between thermodynamic stability and photochemical vulnerability.

According to Cahn-Ingold-Prelog (CIP) priority rules, the cyano group ( −CN ) at C2 has a higher priority than the p -methoxyphenyl group (N > C). At C3, the p -methoxyphenyl group has a higher priority than the vinylic hydrogen.

  • In the ( Z )-isomer , the high-priority −CN and C3-aryl groups are on the same side (cis to each other). Consequently, the two bulky p -methoxyphenyl rings are positioned on opposite sides (trans-like). This minimizes steric hindrance, making the ( Z )-isomer the thermodynamically favored product [1, 2].

  • In the ( E )-isomer , the two bulky aryl rings are forced onto the same side, creating significant steric clash.

The Isomerization Trigger: While the Knoevenagel condensation naturally yields the ( Z )-isomer under thermodynamic control, the extended π -conjugation of the stilbenoid backbone makes it highly susceptible to photoisomerization . Absorption of UV or actinic light promotes a π→π∗ transition. This temporarily breaks the rigidity of the double bond, allowing free rotation. Upon thermal relaxation, the molecule can fall into the ( E )-configuration, creating a photostationary mixture that ruins batch purity [3].

Isomerization Z_Isomer (Z)-Isomer (Thermodynamically Stable) Excited Excited State (π → π* Transition) Z_Isomer->Excited hν (UV/Vis Light) Excited->Z_Isomer Thermal/Catalytic Relaxation E_Isomer (E)-Isomer (Photostationary State) Excited->E_Isomer Relaxation E_Isomer->Excited hν (UV/Vis Light)

Fig 1: Photochemical Z/E isomerization pathway of 2,3-Bis(p-methoxyphenyl)acrylonitrile.

Part 2: Experimental Protocols & Troubleshooting (The "How")

Q: How can I prevent the formation of the ( E )-isomer during the Knoevenagel condensation?

A: You must implement a "Dark-Synthesis" workflow. The following protocol is a self-validating system designed to prevent photo-excitation while driving thermodynamic crystallization.

Protocol 1: Optimized Dark-Synthesis Workflow

Objective: Synthesize pure ( Z )-2,3-Bis(p-methoxyphenyl)acrylonitrile via Knoevenagel condensation.

  • Setup & Light Exclusion (Critical): Charge a round-bottom flask with equimolar amounts of p -methoxyphenylacetonitrile and p -anisaldehyde in absolute ethanol. Immediately wrap the entire apparatus (flask and condenser) in aluminum foil or use actinic (amber) glassware.

  • Catalysis & Heating: Add a catalytic amount of piperidine (0.1-0.2 eq). Heat the mixture to reflux for 3–4 hours. The thermodynamic control of the reflux ensures the ( Z )-isomer is the primary kinetic and thermodynamic product.

  • In-Process Control (Self-Validation): Withdraw a 0.1 mL aliquot, evaporate the solvent in the dark, and run a quick 1 H-NMR. Check the vinylic proton (C3-H) region. The presence of a single vinylic singlet confirms the absence of the ( E )-isomer.

  • Selective Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature, still in the dark. The ( Z )-isomer has lower solubility in ethanol than the ( E )-isomer. Transfer to an ice bath (0°C) for 2 hours to maximize precipitation.

  • Workup: Filter the precipitate under dim lighting. Wash with ice-cold ethanol to remove any trace ( E )-isomer and unreacted starting materials.

  • Storage: Dry under vacuum and store in an argon-purged amber vial at 4°C.

Workflow Start 1. Setup (Actinic Glassware / Foil) React 2. Knoevenagel Condensation (EtOH, Piperidine, Reflux) Start->React Monitor 3. In-Process Control (NMR Aliquot for Z:E Ratio) React->Monitor Workup 4. Dark Workup & Selective Crystallization Monitor->Workup Store 5. Storage (Amber Vial, Argon, 4°C) Workup->Store

Fig 2: Optimized dark-synthesis workflow to prevent photoisomerization.

Q: My batch is already contaminated with the ( E )-isomer. Can I recover the pure ( Z )-isomer?

A: Yes. Because the ( Z )-isomer is thermodynamically favored, you can force the ( E )-isomer to relax back to the ( Z )-state. Protocol 2 (Isomerization Recovery): Dissolve the contaminated batch in toluene. Add a catalytic amount of elemental iodine ( I2​ , ~1-2 mol%). Reflux the mixture in the dark for 12 hours. The iodine acts as a reversible radical addition-elimination catalyst, lowering the activation energy barrier for bond rotation and driving the system entirely to the thermodynamically stable ( Z )-isomer. Wash with sodium thiosulfate to remove the iodine, then recrystallize from ethanol.

Part 3: Data Presentation & Diagnostic Tracking

To ensure your self-validating protocols are working, use the following analytical markers to distinguish between the two isomers. The vinylic proton ( 1 H-NMR) is your most reliable diagnostic tool due to the anisotropic deshielding effects of the adjacent cyano and aryl groups [2].

Table 1: Comparative Diagnostic Properties of ( Z ) and ( E ) Isomers

Property / Analytical Metric( Z )-Isomer (Desired)( E )-Isomer (Impurity)Diagnostic Utility
Thermodynamic Stability High (Aryl groups trans-like)Low (Aryl groups cis-like)Dictates crystallization preference.
1 H-NMR (Vinylic C3-H) ~7.30 - 7.50 ppm~7.65 - 8.00 ppmPrimary validation. The ( E )-isomer proton is typically more deshielded.
TLC ( Rf​ value) Lower Rf​ (More polar)Higher Rf​ (Less polar)Quick in-process reaction monitoring.
Solubility in Cold EtOH Poor (Crystallizes easily)Moderate (Remains in mother liquor)Enables purification via fractional crystallization.
UV-Vis ( λmax​ ) ~ 340-350 nmBlue-shifted (~ 320 nm)Indicates loss of coplanarity in the ( E )-isomer due to steric clash.

Part 4: Frequently Asked Questions (FAQs)

Q: Does the choice of base in the Knoevenagel condensation affect the Z/E ratio? A: Generally, no. The Knoevenagel condensation of arylacetonitriles is a thermodynamically controlled reversible process. Whether you use piperidine, sodium ethoxide, or ammonium acetate, the reaction will funnel toward the ( Z )-isomer. If you see ( E )-isomer formation, it is almost exclusively due to ambient light exposure during the reaction or workup, not the base.

Q: Can I use column chromatography to separate the isomers? A: It is possible but highly discouraged. Silica gel is slightly acidic, and the extended time the compound spends on the column—often exposed to ambient laboratory lighting—frequently induces further photoisomerization. Selective crystallization is the gold standard for this scaffold.

Q: We are scaling up to a 50-liter reactor. How do we manage light exclusion? A: Stainless steel or opaque Hastelloy reactors naturally exclude light, making scale-up relatively straightforward. The vulnerability occurs during the transfer to the filter dryer. Ensure the filtration suite utilizes UV-filtered amber lighting (safe lights) and that the final API is packaged immediately into opaque drums.

References

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents Source: ResearchGate URL:[Link]

  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

Optimization

Technical Support Center: Optimizing Solvent Polarity for 2,3-Bis(p-methoxyphenyl)acrylonitrile AIE Measurements

Welcome to the Application Scientist Support Center. This comprehensive guide is designed for researchers, materials scientists, and drug development professionals characterizing the photophysical properties of 2,3-Bis(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This comprehensive guide is designed for researchers, materials scientists, and drug development professionals characterizing the photophysical properties of 2,3-Bis(p-methoxyphenyl)acrylonitrile .

Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), this target molecule is a classic donor- π -acceptor (D- π -A) α -cyanostilbene derivative that exhibits Aggregation-Induced Emission (AIE) . However, due to its highly polarized structure, its emission profile is heavily dictated by a fierce competition between solvent polarity and physical aggregation. This guide provides the mechanistic grounding, self-validating protocols, and troubleshooting steps necessary to achieve reproducible AIE measurements.

Mechanistic Grounding: The TICT vs. AIE Competition

To successfully optimize your solvent mixtures, you must first understand the causality behind the molecule's photophysical behavior. The target AIEgen features electron-donating p-methoxyphenyl groups and an electron-accepting acrylonitrile core. This D- π -A architecture makes the molecule highly susceptible to the Twisted Intramolecular Charge Transfer (TICT) effect .

  • The TICT Effect (Fluorescence Quenching): In purely dissolved states within polar solvents (e.g., Tetrahydrofuran, THF), photoexcitation drives the molecule into a highly polar TICT state. The molecule undergoes an intramolecular twist to stabilize the charge separation. This conformational change opens a non-radiative decay pathway, effectively quenching the fluorescence and causing a solvatochromic red-shift .

  • The AIE Effect (Fluorescence Activation): When a poor solvent (e.g., water) is introduced and reaches a critical threshold, the molecules are forced to self-assemble into nanoaggregates. This physical packing triggers the Restriction of Intramolecular Rotation (RIR) mechanism. RIR physically blocks the molecular twist required to reach the dark TICT state, forcing the energy to be released radiatively as bright solid-state fluorescence .

Pathway GS Ground State (Dissolved) LE Locally Excited State (LE) GS->LE Excitation (hv) AGG Aggregated State (RIR Active) GS->AGG Poor Solvent (Water) TICT TICT State (High Polarity) LE->TICT Polar Solvent (Twist) DARK Non-Radiative Decay (Dark) TICT->DARK Quenching BRIGHT Strong Fluorescence (Bright) AGG->BRIGHT Excitation (hv) + RIR Mechanism

Photophysical pathway illustrating the competition between TICT quenching and AIE activation.

Self-Validating Experimental Protocol

To ensure robust and reproducible data, every step in the AIE measurement workflow must be treated as a self-validating system. Follow this Standard Operating Procedure (SOP) for THF/Water fraction ( fw​ ) measurements.

Step 1: Stock Solution Preparation

  • Action: Dissolve 2,3-Bis(p-methoxyphenyl)acrylonitrile in spectroscopic-grade THF to a precise concentration of 1.0 mM.

  • Causality: THF is an excellent, moderately polar solvent for α -cyanostilbenes, ensuring complete molecular dissolution without premature π−π stacking.

  • Validation Checkpoint: The solution must be optically transparent under ambient light and exhibit near-zero fluorescence under a 365 nm UV lamp.

Step 2: Solvent Mixture Preparation

  • Action: Prepare a series of vials. Add the required volume of the 1.0 mM THF stock (e.g., 100 μ L for a final 10 μ M concentration). Add pure THF first, then slowly inject deionized water to reach the target water fractions ( fw​ = 0%, 10%, ..., 90%, 99%) to a final volume of 10 mL.

  • Causality: The order of addition is non-negotiable. Adding the poor solvent (water) last under continuous agitation ensures uniform nucleation of nanoaggregates.

  • Validation Checkpoint: At fw​≥60% , passing a laser pointer through the vial should reveal a visible light beam (Tyndall effect), confirming the formation of colloidal nanoaggregates.

Step 3: Equilibration

  • Action: Sonicate all mixtures in a water bath for 1 minute, followed by a 15-minute incubation at room temperature (25 °C).

  • Causality: Sonication breaks up macroscopic precipitates into a homogeneous nano-dispersion. Incubation allows the system to reach thermodynamic equilibrium, preventing signal drift during the scan.

Step 4: Spectroscopic Measurement

  • Action: Record the Photoluminescence (PL) spectra. Crucially, excite the samples at the isosbestic point determined from your UV-Vis absorption spectra.

  • Causality: Exciting at the isosbestic point normalizes the absorbance differences caused by varying solvent polarities. This guarantees that any changes in PL intensity are strictly due to quantum yield variations (TICT or AIE), not differential light absorption.

Workflow S1 Step 1: Stock Preparation Dissolve AIEgen in pure THF (1.0 mM) S2 Step 2: Aliquot Distribution Transfer equal volumes to volumetric flasks S1->S2 S3 Step 3: Solvent Mixing Add THF, then Water to target fw (0-99%) S2->S3 S4 Step 4: Equilibration Sonicate 1 min, incubate 15 mins S3->S4 S5 Step 5: PL Measurement Record emission at constant concentration S4->S5

Self-validating experimental workflow for AIE photophysical characterization.

Quantitative Data Presentation

The table below summarizes the expected photophysical behavior of 2,3-Bis(p-methoxyphenyl)acrylonitrile across different water fractions. Note the critical transition zone where solvent polarity competes with aggregation.

Water Fraction ( fw​ )Mixture PolarityPhysical StateDominant MechanismExpected PL IntensityExpected Emission Shift
0% (Pure THF) ModerateDissolvedLE / Weak TICTLowBaseline
10% - 40% HighDissolvedStrong TICTVery Low (Quenched)Significant Red-Shift
50% - 60% Very HighNucleatingTICT RIRModerateBroadening / Blue-Shift
70% - 90% ExtremeNanoaggregatedRIR (AIE)Exponentially HighStrong Blue-Shift
99% ExtremeMacroscopicRIR (AIE)High (Prone to scatter)Stable

Troubleshooting & FAQs

Q: Why does the fluorescence intensity drop and red-shift when I first start adding water ( fw​ = 10-40%), before the AIE effect kicks in? A: This is a classic hallmark of the TICT effect. 2,3-Bis(p-methoxyphenyl)acrylonitrile has a strong D- π -A structure. Adding water to THF dramatically increases the overall dielectric constant (polarity) of the solvent mixture. Before the water concentration is high enough to force physical aggregation, this increased polarity stabilizes the highly polar TICT state. The molecule undergoes an intramolecular twist, which lowers the energy of the excited state (causing the red-shift) and opens a non-radiative decay pathway (causing the intensity drop).

Q: How do I differentiate between TICT quenching and simple concentration quenching? A: Concentration quenching occurs when fluorophores are packed too densely, leading to π−π stacking and energy transfer to dark traps. To rule this out, you must ensure that the final concentration of the AIEgen is identical across all fw​ vials (e.g., exactly 10 μ M). If the concentration is constant and the emission still drops at low fw​ before rising at high fw​ , the quenching is strictly polarity-driven (TICT).

Q: How can I definitively prove that the emission enhancement at high fw​ is due to AIE and not just a solvent effect? A: You must validate the physical state of the luminogens using UV-Vis absorption spectroscopy on the exact same samples. At high fw​ (e.g., >70%), you will observe a "leveling-off" tail in the visible region (above 400 nm) where the molecule does not inherently absorb light. This tail is caused by Mie scattering from suspended nanoaggregates. A sudden appearance of this scattering tail perfectly correlates with the AIE turn-on point, proving the transition from a dissolved state to an aggregated state.

Q: My sample at 99% water fraction shows lower fluorescence than my sample at 90% water fraction. What went wrong? A: This is caused by macroscopic precipitation. At extremely high water fractions, the nanoaggregates can rapidly coalesce into large, macroscopic crystals or amorphous clumps that fall out of the optical path of the fluorometer, artificially lowering the detected signal. To troubleshoot this:

  • Reduce your final AIEgen concentration (e.g., from 10 μ M to 1 μ M).

  • Increase the sonication time immediately prior to measurement.

  • Add a trace amount of a biocompatible surfactant (like Pluronic F-127) to sterically stabilize the nano-suspension.

References

  • Functionalized Acrylonitriles with Aggregation-Induced Emission: Structure Tuning by Simple Reaction-Condition Variation, Efficient Red Emission, and Two-Photon Bioimaging Source: Journal of the American Chemical Society (JACS) / PubMed URL:[Link]

  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Multi-stimuli-responsive cyanostilbene derivatives: Their fluorescent and mechanochromic properties, and potential application in water sensing and anti-counterfeiting Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy / PubMed URL:[Link]

  • Construction of a TICT-AIE-Integrated Unimolecular Platform for Imaging Lipid Droplet–Mitochondrion Interactions in Live Cells and In Vivo Source: ACS Sensors URL:[Link]

Troubleshooting

Resolving NMR peak overlap in 2,3-Bis(p-methoxyphenyl)acrylonitrile spectra

Topic: Resolving NMR Peak Overlap in 2,3-Bis(p-methoxyphenyl)acrylonitrile Spectra Welcome to the technical support guide for resolving common NMR spectroscopy challenges encountered with 2,3-Bis(p-methoxyphenyl)acryloni...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving NMR Peak Overlap in 2,3-Bis(p-methoxyphenyl)acrylonitrile Spectra

Welcome to the technical support guide for resolving common NMR spectroscopy challenges encountered with 2,3-Bis(p-methoxyphenyl)acrylonitrile. As a molecule with substantial structural symmetry, its ¹H NMR spectrum, particularly in the aromatic region, often presents significant peak overlap that can complicate characterization and purity assessment. This guide, structured in a question-and-answer format, provides a systematic approach from basic troubleshooting to advanced 2D NMR techniques to help you achieve a well-resolved and unambiguously assigned spectrum.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the aromatic region of my ¹H NMR spectrum for 2,3-Bis(p-methoxyphenyl)acrylonitrile so complex and overlapped?

Answer: The spectral complexity arises directly from the molecule's structure. 2,3-Bis(p-methoxyphenyl)acrylonitrile possesses two p-methoxyphenyl groups.[1][2] Each of these groups is a para-disubstituted benzene ring, which gives rise to a characteristic AA'BB' spin system.

  • Chemical Environment Similarity: The electronic environments of the protons on both aromatic rings are very similar. This results in their chemical shifts falling within a very narrow range in the aromatic region (typically 6.5-8.0 ppm).[3][4]

  • Overlapping Spin Systems: You essentially have two, very similar AA'BB' systems resonating in the same spectral window. The signals for the ortho-protons of the first ring can easily overlap with the ortho- and meta-protons of the second ring.

  • Vinylic Proton: The single vinylic proton also typically resonates in the downfield region, often overlapping with or appearing very close to the aromatic signals, further complicating the spectrum.[5]

This severe overlap can collapse distinct multiplets into a single, broad, and poorly defined signal, making direct interpretation and assignment nearly impossible from a standard 1D spectrum alone.[5]

Q2: My aromatic signals are just a broad, unresolved multiplet. What are the simplest instrumental adjustments I can make to improve resolution?

Answer: Before resorting to more advanced experiments, optimizing your data acquisition parameters is a crucial first step. Poor resolution can often be improved by ensuring the spectrometer is performing optimally.

  • Optimize Magnetic Field Homogeneity (Shimming):

    • Causality: The resolution of an NMR spectrum is fundamentally limited by the homogeneity of the static magnetic field (B₀). In a perfectly homogeneous field, all identical nuclei would resonate at exactly the same frequency. Inhomogeneity broadens the signals. Shimming involves adjusting electrical coils to counteract these field inhomogeneities and produce sharp, well-defined peaks.

    • Protocol: Always perform a thorough shimming procedure on your sample, either manually or using the instrument's automated gradient shimming routines, before acquiring your final spectrum. Pay close attention to the lock signal's shape and height as an indicator of good field homogeneity.

  • Increase Digital Resolution:

    • Causality: Digital resolution refers to the number of data points used to define a spectral peak. If too few points are used, sharp peaks may appear broad or distorted. By acquiring more data points over the same spectral width, you can better define the shape of each resonance.

    • Protocol:

      • Increase Acquisition Time (AQ): A longer acquisition time allows for the collection of more data points, leading to narrower lines and better resolution. A typical starting point is 2-3 seconds.

      • Increase Number of Data Points (TD): Ensure you are using a sufficient number of data points for your spectral width (e.g., 32K or 64K).

These basic steps are often sufficient to resolve fine coupling patterns that are otherwise obscured in a poorly acquired spectrum.

Q3: Can changing the NMR solvent help resolve the overlapping aromatic signals?

Answer: Yes, changing the solvent is one of the most effective and accessible methods for resolving peak overlap, especially for aromatic compounds. This phenomenon is known as the Aromatic Solvent-Induced Shift (ASIS).

  • Mechanism: The chemical shift of a proton is highly sensitive to its local magnetic environment. Aromatic solvents, such as benzene-d₆ or toluene-d₈, can induce significant changes in the chemical shifts of solute protons.[6][7] This is primarily due to specific solute-solvent interactions where the solvent's ring current creates an anisotropic magnetic field. Protons located in the shielding cone (above the plane of the aromatic solvent) will be shifted upfield, while those in the deshielding zone (in the plane of the solvent) will be shifted downfield. Because the two p-methoxyphenyl rings in your molecule may interact differently with the solvent, their respective protons can experience differential shifts, leading to improved spectral dispersion.[6][8]

  • Prepare separate, identically concentrated samples of 2,3-Bis(p-methoxyphenyl)acrylonitrile in different deuterated solvents.

  • Acquire a standard ¹H NMR spectrum for each sample after careful shimming.

  • Compare the aromatic regions of the resulting spectra to identify the solvent system that provides the best resolution.

SolventTypical Residual Peak (ppm)Properties and Expected Effects on Aromatic Signals
Chloroform-d (CDCl₃)~7.26The most common starting point; often results in significant overlap for this molecule.
Acetone-d₆~2.05A more polar solvent; can induce moderate shifts compared to CDCl₃.
Benzene-d₆~7.16The classic choice for ASIS. Often causes significant upfield shifts of nearby protons, which can effectively "pull apart" overlapping multiplets.[6][7]
Toluene-d₈~2.08, 6.9-7.1Similar to Benzene-d₆, can provide excellent resolution.
Dimethyl Sulfoxide-d₆ (DMSO-d₆)~2.50A highly polar solvent capable of forming hydrogen bonds; can cause significant shifts, but its high viscosity may lead to broader lines.
Q4: Is it possible to use temperature to resolve the peak overlap?

Answer: Yes, varying the temperature can be a useful strategy, although its effectiveness depends on the underlying cause of the overlap or peak broadening. This is known as Variable Temperature (VT) NMR.[9]

  • Mechanism: Changes in temperature can influence several factors that affect a spectrum. For a molecule like 2,3-Bis(p-methoxyphenyl)acrylonitrile, the primary effect is often on solute-solvent interactions or subtle conformational preferences.[10] As temperature changes, the equilibrium of these interactions can shift, leading to small but potentially significant changes in the chemical shifts of different protons, which may improve resolution.[11] Additionally, if any peak broadening is due to dynamic exchange processes (e.g., slow rotation), changing the temperature can sharpen these signals.[9][12]

Safety First: Always use appropriate, high-quality NMR tubes (e.g., Pyrex, Class A) for VT experiments, as cheaper tubes can fracture at extreme temperatures.[9][13] Be mindful of the boiling and freezing points of your chosen solvent.[13]

  • Initial Setup: Start with a well-shimmed sample at room temperature (e.g., 298 K).

  • Incremental Changes: Increase or decrease the temperature in steps of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a spectrum.

  • Data Acquisition: Record a spectrum at each temperature and monitor the chemical shifts and line shapes of the aromatic protons.

  • Temperature Range: A typical range to explore is from -40 °C (233 K) to 80 °C (353 K), solvent permitting.[9][12]

Caption: Decision workflow for resolving peak overlap using 1D NMR methods.

Q5: The basic methods didn't fully resolve the signals. What advanced 2D NMR techniques can I use for definitive assignment?

Answer: When 1D methods are insufficient, two-dimensional (2D) NMR is the definitive tool for resolving overlap and assigning complex structures. By spreading the spectral information across two frequency axes, you can disentangle even severely overlapping signals.[14][15]

  • Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[15][16] A COSY spectrum will show cross-peaks connecting the signals of coupled protons. This allows you to trace the connectivity within each of the two AA'BB' spin systems separately.

  • Protocol:

    • Setup: Use a standard cosygpqf (or similar) pulse program on a well-shimmed sample.

    • Parameters: For a 400 MHz spectrometer, typical parameters are a spectral width of 10-12 ppm in both dimensions, 2-4 scans per increment, 256-512 increments in the F1 dimension, and a relaxation delay of 1-2 seconds.[16]

    • Interpretation: Look for cross-peaks connecting the ortho-protons to the meta-protons within each methoxyphenyl ring.

These experiments correlate ¹H signals with ¹³C signals, providing unambiguous connectivity information. They are often the most powerful tools for structure elucidation.[17][18]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton directly to the carbon it is attached to (a one-bond correlation).[19] This is excellent for assigning the carbons of the aromatic rings once the protons are resolved. An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[19]

    • Trustworthiness: HSQC is highly reliable and sensitive. The presence of a cross-peak is definitive proof of a direct C-H bond.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Correlates protons and carbons over multiple bonds (typically 2-3 bonds).[17][19] This is the key experiment for piecing together the molecular skeleton.

    • Self-Validation: You can confirm assignments by observing expected long-range correlations. For example, the protons of the methoxy groups (-OCH₃) should show a 3-bond correlation to the oxygen-bearing aromatic carbon (C4). The vinylic proton should show correlations to the carbons of both aromatic rings.

  • Sample: A slightly more concentrated sample (15-25 mg/mL) is often beneficial, especially for the less sensitive HMBC experiment.

  • Setup: Use standard pulse programs (e.g., hsqcedetgpsp for edited HSQC, hmbcgplpndqf for HMBC). The probe must be tuned for both ¹H and ¹³C.

  • Parameters: Set the ¹H spectral width as in the 1D experiment. The ¹³C spectral width should encompass the aromatic and aliphatic regions (~0-170 ppm). The number of increments in F1 is typically 256-512. The relaxation delay should be ~1.5-2.0 s. For HMBC, the long-range coupling delay is typically optimized for ~8 Hz.

  • Interpretation: Analyze the resulting 2D contour plots to build the C-H framework of the molecule.

Caption: Key 2- and 3-bond HMBC correlations (red dashed lines) for assignment.

References

  • Diehl, P., & Sternhell, S. (1969). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Tetrahedron Letters, 10(2), 121-124.
  • Hatada, K., Nagata, K., & Yuki, H. (1970). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Bulletin of the Chemical Society of Japan, 43(10), 3195-3199.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry.
  • Fiveable. (n.d.).
  • BenchChem. (2025). Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane. BenchChem.
  • Royal Society of Chemistry. (n.d.).
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1968). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Bulletin of the Chemical Society of Japan, 41(1), 253-255.
  • University of Oxford. (n.d.). 1.
  • Rovny, J., & Martin, R. W. (2023). NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. bioRxiv.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). NP-MRD.
  • Ahern, C. A., Powers, J. L., & Meiering, E. M. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 27(1), 194-204.
  • University of Michigan. (n.d.). Variable temperature NMR. University of Michigan Chemistry NMR.
  • Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 83(10), 1859-1880.
  • PubChem. (n.d.). 2,3-Bis(p-methoxyphenyl)acrylonitrile.
  • arXiv. (2025, February 6). DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. Cornell University.
  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141.
  • OMICS International. (2024, January 27). Recent Developments in Nuclear Magnetic Resonance (NMR) Techniques.
  • Creative Biostructure. (2025, April 30). High-Resolution NMR for Complex Molecule Analysis.
  • AZoM. (2019, November 4).
  • Sigma-Aldrich. (n.d.). NMR Solvents. Sigma-Aldrich.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
  • University of Puget Sound. (n.d.).
  • EvitaChem. (n.d.). Buy 2,3-Bis(p-methoxyphenyl)acrylonitrile (EVT-1567330). EvitaChem.
  • Sigma-Aldrich. (n.d.). 2,3-BIS(4-METHOXYPHENYL)ACRYLONTIRILE AldrichCPR. Sigma-Aldrich.
  • ResearchGate. (n.d.). One‐ and two‐dimensional gradient‐selected HSQMBC NMR experiments for the efficient analysis of long‐range heteronuclear coupling constants.
  • PMC. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination.
  • Oxford Instruments. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 15.
  • ResearchGate. (n.d.). 2D NMR studies of acrylonitrile–methyl acrylate copolymers.
  • Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Chemistry Stack Exchange.
  • YouTube. (2018, May 17). Signal Overlap in NMR Spectroscopy.
  • UCLA. (n.d.). NMR Chart.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2,3-Bis(p-methoxyphenyl)acrylonitrile

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with 2,3-Bis(p-methoxyphenyl)acrylonitrile (Molecular Formula: C₁₇H₁₅NO₂) [1].

As a cyanostilbene derivative, this compound is highly valued as a precursor, a bioactive agent, and an optoelectronic probe[1]. However, its highly lipophilic stilbenoid backbone makes it notoriously difficult to solubilize in standard aqueous bioassays. This guide provides mechanistic troubleshooting, validated protocols, and advanced formulation strategies to ensure your in vitro assays yield reliable, reproducible data.

Part 1: Troubleshooting FAQs

Q1: Why does 2,3-Bis(p-methoxyphenyl)acrylonitrile instantly precipitate when I spike my DMSO stock into the aqueous assay buffer? The Causality: This is a classic "solvent shift" phenomenon. The compound is highly soluble in aprotic solvents like DMSO. When introduced to an aqueous environment, the local concentration of water rapidly increases, dropping the solvent's solvation capacity. The hydrophobic p-methoxyphenyl rings drive rapid intermolecular aggregation via π-π stacking and hydrophobic interactions. This causes a supersaturation collapse, leading to rapid nucleation and precipitation before the compound can ever reach its biological target.

Q2: What is the optimal co-solvent strategy, and what are its limits? The Causality: For cell-based bioassays, DMSO must be kept below 0.5% - 1.0% (v/v) to avoid cellular toxicity and membrane permeabilization artifacts. If your required working concentration exceeds the solubility limit at 1% DMSO, a simple co-solvent approach will fail. To maximize the co-solvent threshold, you must prevent localized high-aqueous zones. Always use a "slow-drip" method: add the DMSO stock drop-by-drop into a rapidly vortexing aqueous buffer rather than pipetting the buffer into the DMSO.

Q3: How do the Aggregation-Induced Emission (AIE) properties of cyanostilbenes affect my assay readouts? The Causality: Cyanostilbenes are classic AIEgens [3]. In a true solution, intramolecular rotations of the aromatic rings dissipate excited-state energy non-radiatively (quenching fluorescence). However, upon aggregation or precipitation in aqueous media, these rotations are sterically restricted, forcing the aggregates to emit strong fluorescence. If your bioassay relies on optical readouts, precipitated compound will cause massive false-positive background noise. Self-Validation Tip: Illuminate your assay buffer with a UV lamp prior to adding cells/enzymes. If the buffer glows intensely, your compound has precipitated.

Q4: How can I use cyclodextrins to solubilize this compound without altering its biological activity? The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for stilbenoids [2]. HP-β-CD features a hydrophobic interior cavity and a hydrophilic exterior. The p-methoxyphenyl groups of the compound insert into the CD cavity, forming a non-covalent "host-guest" inclusion complex. This shields the hydrophobic moieties from water, dramatically increasing apparent aqueous solubility. Because the interaction is non-covalent, the compound freely dissociates upon encountering a higher-affinity biological target (like a lipophilic cell membrane or a protein binding pocket).

Q5: Can carrier proteins prevent aggregation-induced precipitation? The Causality: Yes. Bovine Serum Albumin (BSA) contains natural hydrophobic binding pockets (e.g., Sudlow's sites) that act as a "sink" for lipophilic molecules. Supplementing your assay buffer with 0.1% - 0.5% BSA prior to compound addition acts as a thermodynamic chaperone, keeping the cyanostilbene in solution and facilitating its transfer to cellular targets.

Part 2: Experimental Workflows & Solubilization Mechanisms

TroubleshootingWorkflow Start Add Compound to Aqueous Assay Buffer Check Precipitation Observed? (Cloudiness or AIE Glow) Start->Check Yes Yes Check->Yes No No Check->No DMSO Check DMSO % Is it >1%? Yes->DMSO Proceed Proceed with Bioassay No->Proceed ReduceDMSO Reduce DMSO to <1% Use slow-drip mixing DMSO->ReduceDMSO If >1% Complex Implement Advanced Formulation: 1. HP-β-CD Complexation 2. BSA Chaperone DMSO->Complex If <1% but still precipitating ReduceDMSO->Check Complex->Proceed

Workflow for troubleshooting cyanostilbene precipitation in aqueous bioassays.

ComplexationMechanism FreeDrug Free Cyanostilbene (Highly Hydrophobic) Complex Inclusion Complex (Water Soluble) FreeDrug->Complex Encapsulation FreeCD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) FreeCD->Complex Host-Guest Interaction Target Biological Target (Cell Membrane/Protein) Complex->Target Dissociation & Delivery

Host-guest encapsulation mechanism of cyanostilbenes by HP-β-Cyclodextrin.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Co-evaporation Method)

This protocol utilizes solvent co-evaporation to force the hydrophobic compound into the cyclodextrin cavity, creating a stable, water-soluble powder.

  • Preparation: Dissolve 10 mg of 2,3-Bis(p-methoxyphenyl)acrylonitrile in 1 mL of absolute ethanol.

  • Host Solution: Dissolve HP-β-CD in deionized water to achieve a 1:4 molar ratio (Compound : Cyclodextrin).

  • Complexation: Place the aqueous HP-β-CD solution on a magnetic stirrer at 37°C. While stirring vigorously (800 rpm), add the ethanol/compound solution dropwise (1 drop per 5 seconds).

  • Evaporation: Leave the mixture stirring in an open vessel in a fume hood for 24 hours to allow complete evaporation of the ethanol.

  • Filtration: Pass the resulting aqueous solution through a 0.22 µm PTFE syringe filter. Causality: Any uncomplexed cyanostilbene will remain as insoluble aggregates and be trapped by the filter.

  • Lyophilization: Freeze-dry the clear filtrate to obtain the solid inclusion complex.

  • Self-Validation Step: Reconstitute a sample of the powder in pure water. Measure the UV-Vis absorbance at the compound's λmax (~350 nm). Compare the peak area to a standard curve generated in 100% DMSO. A recovery of >95% with a flat baseline (no scattering at 600 nm) confirms complete, aggregate-free solubilization.

Protocol B: BSA-Chaperoned Buffer Preparation

Ideal for rapid, low-concentration biochemical assays where cyclodextrin complexation is too time-consuming.

  • Buffer Prep: Prepare your standard assay buffer (e.g., PBS, pH 7.4).

  • Protein Addition: Dissolve fatty-acid-free BSA to a final concentration of 0.5% (w/v). Allow it to hydrate gently without foaming.

  • Stock Prep: Prepare a 10 mM stock of the cyanostilbene in 100% molecular-grade DMSO.

  • Integration: Place the BSA-buffer on a vortex mixer at medium speed. Using a micropipette, inject the DMSO stock directly into the center of the vortex (avoiding the tube walls) to reach your final desired concentration.

  • Self-Validation Step: Check the solution under a handheld UV lamp (365 nm). A lack of intense visible fluorescence confirms the compound is bound to the BSA monomers and has not formed AIE-active aggregates.

Part 4: Data Presentation & Strategy Comparison

Solubilization StrategyPrimary MechanismProsConsRecommended Application
DMSO Co-solvent (<1%) Solvent polarity modificationFast, requires no extra reagentsLow solubility ceiling; risk of solvent shift precipitationHigh-throughput screening at low concentrations (<1 µM)
HP-β-CD Complexation Non-covalent host-guest encapsulationDrastic solubility increase; protects from degradationTime-consuming prep; may alter pharmacokinetics in vivoCell-based assays, IC50 determinations, in vivo dosing
BSA Chaperoning Hydrophobic pocket bindingMimics physiological serum binding; prevents AIE noiseBSA may interfere with certain protein-protein interaction assaysEnzymatic assays, live-cell imaging
Surfactants (Tween-80) Micellar encapsulationHighly effective at preventing macroscopic precipitationCan lyse cell membranes; forms artificial lipid sinksCell-free biochemical assays only

References

  • National Center for Biotechnology Information. "2,3-Bis(p-methoxyphenyl)acrylonitrile | C17H15NO2 | CID 5716814." PubChem.[Link]

  • MedCrave. "Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs." MOJ Drug Design Development & Therapy.[Link]

  • RSC Publishing. "Glowing discoveries: Schiff base-cyanostilbene probes illuminating metal ions and biological entities." Analytical Methods.[Link]

Troubleshooting

Refining crystallization conditions for 2,3-Bis(p-methoxyphenyl)acrylonitrile single crystals

As a cyanostilbene derivative, 2,3-Bis(p-methoxyphenyl)acrylonitrile (CAS: 6443-74-9) is highly valued for its aggregation-induced emission (AIE) and solid-state photoluminescence properties [1][2]. However, its lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

As a cyanostilbene derivative, 2,3-Bis(p-methoxyphenyl)acrylonitrile (CAS: 6443-74-9) is highly valued for its aggregation-induced emission (AIE) and solid-state photoluminescence properties [1][2]. However, its lipophilic nature and rigid π-conjugated backbone often lead to kinetic crystallization artifacts, such as twinned needles or liquid-liquid phase separation (oiling out).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers isolate high-quality single crystals suitable for X-ray diffraction (XRD).

Crystallization Optimization Logic

CrystallizationWorkflow Start Dissolve 2,3-Bis(p-methoxyphenyl)acrylonitrile in primary solvent Check Observe phase transition during supersaturation Start->Check OilingOut Oiling Out (Liquid-Liquid Separation) Check->OilingOut High supersaturation & high solubility Twinning Polycrystalline/Twinning (Rapid Nucleation) Check->Twinning Fast evaporation rate GoodCrystal Single Crystal Growth (Optimal Nucleation) Check->GoodCrystal Controlled kinetics FixOil Adjust solvent ratio or slow cooling + seeding OilingOut->FixOil FixTwin Switch to vapor diffusion or lower temperature Twinning->FixTwin XRD Single Crystal X-Ray Diffraction GoodCrystal->XRD FixOil->GoodCrystal Optimize FixTwin->GoodCrystal Optimize

Logical troubleshooting workflow for 2,3-Bis(p-methoxyphenyl)acrylonitrile crystallization.

Troubleshooting FAQs

Q1: My samples are consistently "oiling out" (forming a viscous liquid phase) instead of nucleating crystals. How do I force crystallization?

  • Causality: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the supersaturated solution hits the spinodal curve before reaching the solubility boundary. Because 2,3-Bis(p-methoxyphenyl)acrylonitrile is highly lipophilic (C17H15NO2) [1], it tends to form a solute-rich liquid phase in mixed solvent systems (like Hexane/DCM) if the anti-solvent is added too rapidly or the temperature drops too fast.

  • Solution & Validation: Shift your thermodynamic pathway. Warm the solution to 45 °C in pure ethanol (where it has moderate solubility), and cool it at a strictly controlled rate. Self-Validation: Validate the absence of LLPS by shining a laser pointer through the vial during cooling; a sharp Tyndall effect without macroscopic droplet separation confirms you are safely within the metastable zone suitable for nucleation.

Q2: I am getting needle-like clusters and twinned crystals when using Hexane/Ethyl Acetate mixtures. How can I isolate single, diffractable crystals?

  • Causality: Needle clusters and twinning are kinetic artifacts of rapid nucleation. When supersaturation is driven by fast evaporation (e.g., leaving a vial loosely capped), the system minimizes free energy by forming multiple nucleation sites simultaneously. The cyanostilbene backbone promotes rapid π-π stacking [3], which exacerbates 1D growth (needles) over 3D facet development.

  • Solution & Validation: Switch from evaporation to vapor diffusion. By allowing a volatile anti-solvent (hexane) to diffuse slowly into a good solvent (ethyl acetate) within a closed system, you dictate a slow, steady increase in supersaturation. Self-Validation: Mark the meniscus level of the inner vial daily. Crystallization should only begin after the volume has increased by at least 15%, proving the diffusion rate is slow enough to support single-crystal growth.

Q3: How do I ensure no solvent is trapped in the crystal lattice, which ruins my XRD resolution?

  • Causality: Solvent inclusion happens when the crystal growth rate exceeds the rate at which solvent molecules can diffuse away from the growing crystal face. This creates microscopic voids filled with disordered solvent, severely dampening high-angle diffraction spots.

  • Solution & Validation: Utilize a liquid-liquid layering technique in an NMR tube. Place a high-density good solvent (dichloromethane) at the bottom, and carefully layer a lower-density anti-solvent (methanol) on top. Self-Validation: Inspect the harvested crystals under a polarized light microscope. Crystals without solvent inclusions will extinguish uniformly (turn completely dark) when the stage is rotated, whereas crystals with trapped solvent will show localized birefringence.

Quantitative Solvent Screening Data

Note: Before attempting crystallization, ensure your synthesized compound has a sharp melting point of 106–107 °C [3]. Impurities drastically narrow the metastable zone.

Solvent SystemRatio (v/v)Evaporation / Diffusion RateExpected Crystal HabitXRD Suitability
Ethanol (100%) N/ASlow (0.5 °C/hr cooling)Block / PrismHigh (Optimal)
Hexane / EtOAc 5:1Medium (Vapor Diffusion)Thick NeedlesModerate to High
DCM / Methanol 1:2Very Slow (Layering)PlatesHigh
Chloroform 100%Fast (Evaporation)Fine Powder / TwinnedLow
Standard Operating Procedures (SOPs)
Protocol A: Vapor Diffusion Method (Hexane/EtOAc)

Best for overcoming twinning and rapid 1D growth.

  • Dissolution: Dissolve 10 mg of 2,3-Bis(p-methoxyphenyl)acrylonitrile in 1 mL of Ethyl Acetate in a 4 mL inner glass vial. Sonicate until completely clear.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove heterogeneous nucleation sites (dust).

  • Chamber Setup: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3 mL of Hexane into the outer 20 mL vial. Critical: Do not let the Hexane splash into the inner vial.

  • Sealing: Cap the 20 mL vial tightly with a Teflon-lined cap and wrap the seal tightly with Parafilm.

  • Incubation: Store the setup in a vibration-free, temperature-controlled environment at 20 °C. Crystals typically reach harvestable size (0.1–0.3 mm) in 5–7 days.

Protocol B: Slow Cooling with Seeding (Ethanol)

Best for preventing oiling out and achieving block-like morphologies.

  • Saturation: Suspend 15 mg of the compound in 2 mL of absolute ethanol in a sealed heavy-wall vial.

  • Heating: Heat the vial in a water bath to 60 °C until the solid completely dissolves.

  • Clarification: Filter the hot solution through a pre-warmed 0.22 µm filter into a clean, pre-warmed vial to prevent premature crash-out.

  • Cooling Profile: Place the vial in a programmable incubator. Cool from 60 °C to 45 °C at a rate of 2 °C/hour.

  • Seeding: At 45 °C, briefly open the vial and introduce a single microscopic seed crystal (obtained from a previous rapid evaporation run).

  • Final Cooling: Continue cooling from 45 °C to 10 °C at a strictly controlled rate of 0.5 °C/hour. Harvest the resulting block crystals directly from the mother liquor.

References
  • PubChem. "2,3-Bis(p-methoxyphenyl)acrylonitrile | C17H15NO2 | CID 5716814". National Center for Biotechnology Information. URL:[Link]

  • CAS Common Chemistry. "4-Methoxy-α-[(4-methoxyphenyl)methylene]benzeneacetonitrile". American Chemical Society. URL:[Link]

  • "Synthesis, Characterisation and Photophysical Properties of α,β-diaryl-acrylonitrile Derivatives". Journal of the Chemical Society of Pakistan. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Aggregation-Induced Emission (AIE) Properties of 2,3-Bis(p-methoxyphenyl)acrylonitrile and Tetraphenylethene

For researchers and professionals in drug development and materials science, the selection of fluorescent probes is a critical decision that influences experimental outcomes. Among the vast array of available fluorophore...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the selection of fluorescent probes is a critical decision that influences experimental outcomes. Among the vast array of available fluorophores, those exhibiting Aggregation-Induced Emission (AIE) have garnered significant attention for their unique "turn-on" fluorescence mechanism, which circumvents the common issue of Aggregation-Caused Quenching (ACQ) seen in traditional dyes.[1][2] This guide provides an in-depth comparison of the AIE properties of two prominent AIE luminogens (AIEgens): the archetypal Tetraphenylethene (TPE) and the functionalized stilbenoid, 2,3-Bis(p-methoxyphenyl)acrylonitrile .

This comparison is structured to provide not just data, but a causal understanding behind the experimental observations and protocols, empowering researchers to make informed decisions for their specific applications, from bioimaging to advanced materials.[1][3][4]

Molecular Architecture and the AIE Mechanism

At the heart of the AIE phenomenon is the principle of Restriction of Intramolecular Motion (RIM) .[5][6][7] In dilute solutions, AIEgens are typically non-emissive because their excited-state energy is dissipated through non-radiative pathways, primarily the free rotation or vibration of their molecular components.[5][8][9] Upon aggregation in a poor solvent or in the solid state, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy as fluorescence.[6][9]

Tetraphenylethene (TPE) is the quintessential AIEgen. Its propeller-like structure, with four phenyl rings attached to a central ethylene core, allows for significant rotational freedom in solution.[2][10] This dynamic motion effectively quenches fluorescence.

2,3-Bis(p-methoxyphenyl)acrylonitrile is a stilbenoid derivative featuring two p-methoxyphenyl groups and a nitrile group.[11][12] Its structure also allows for intramolecular rotations that lead to non-radiative decay in solution. The presence of electron-donating methoxy groups and an electron-withdrawing nitrile group can introduce intramolecular charge transfer (ICT) characteristics, which can further influence its photophysical properties.[1][13]

Caption: Molecular structures of Tetraphenylethene (TPE) and 2,3-Bis(p-methoxyphenyl)acrylonitrile.

The fundamental mechanism for both molecules relies on the same principle, as illustrated below.

AIE_Mechanism cluster_solution In Dilute Solution (e.g., THF) cluster_aggregate In Aggregated State (e.g., THF/Water) S0_sol Ground State (S0) S1_sol Excited State (S1) S0_sol->S1_sol Excitation NRD Non-Radiative Decay (Intramolecular Rotation) S1_sol->NRD Energy Dissipation NRD->S0_sol Relaxation S0_agg Ground State (S0) S1_agg Excited State (S1) S0_agg->S1_agg Excitation Fluor Strong Fluorescence (Radiative Decay) S1_agg->Fluor RIM blocks NRD Fluor->S0_agg Emission

Caption: The Restriction of Intramolecular Motion (RIM) mechanism underlying Aggregation-Induced Emission.

Comparative Photophysical Properties

The most direct way to compare the AIE performance of these two compounds is by examining their photophysical data in both solution and aggregated states. The following table summarizes typical, representative data collated from various sources. Note that absolute values can vary with experimental conditions.

PropertyTetraphenylethene (TPE)2,3-Bis(p-methoxyphenyl)acrylonitrile
Solvent System THF / WaterTHF / Water or Acetonitrile / Water
λabs (in THF) ~310-330 nm~320-350 nm
λem (in THF) Weak or negligibleWeak or negligible
ΦF (in THF) < 0.01< 0.01
λem (in 90% Water) ~460-480 nm~480-520 nm
ΦF (in 90% Water / Solid) Up to 0.8-0.9Can be significant, often in the 0.3-0.7 range
AIE Enhancement Factor High (often >100-fold)High

Expert Insights:

  • Emission Color: TPE typically exhibits strong blue-to-cyan emission in the aggregated state.[14][15] The acrylonitrile derivative, with its extended conjugation and potential for ICT, often shows a red-shifted emission, appearing green to yellow. This tunability is a key advantage of acrylonitrile-based AIEgens.[3][16]

  • Quantum Yield: While both are excellent AIEgens, TPE is often considered the benchmark for high quantum yields in the aggregated state.[17][18] The quantum yield of the acrylonitrile derivative is highly dependent on its specific substitution pattern but is generally robust.

  • Synthesis: TPE synthesis is often achieved via a McMurry coupling of a benzophenone derivative or from diphenyldichloromethane.[1][10] The synthesis of 2,3-Bis(p-methoxyphenyl)acrylonitrile typically involves a Knoevenagel condensation, which can be a versatile reaction for creating a library of derivatives.[11]

Experimental Protocols

To ensure reproducibility and provide a practical framework, detailed experimental protocols for synthesis and AIE characterization are provided below.

Protocol 1: Synthesis of Tetraphenylethene (TPE)

This protocol outlines a common McMurry coupling reaction.

Materials:

  • 4,4′-Dibromobenzophenone

  • Zinc dust

  • Titanium(IV) chloride (TiCl₄)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add zinc dust to a flask containing anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add TiCl₄ dropwise to the stirred suspension. The mixture will turn from yellow to black.

  • Remove the ice bath and reflux the mixture for 2-3 hours.

  • Cool the mixture back to room temperature and add a solution of 4,4′-dibromobenzophenone in anhydrous THF.

  • Reflux the reaction mixture for 12-16 hours.

  • After cooling, quench the reaction by slowly adding water.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/DCM gradient) to yield TPE as a solid.

Protocol 2: Synthesis of 2,3-Bis(p-methoxyphenyl)acrylonitrile

This protocol is based on a Knoevenagel condensation.[11]

Materials:

  • p-Methoxybenzaldehyde

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve p-methoxybenzaldehyde and malononitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of a base, such as sodium ethoxide, to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-Bis(p-methoxyphenyl)acrylonitrile.[11]

Protocol 3: Characterization of AIE Properties

This workflow is essential for quantifying and comparing the AIE effect.

AIE_Workflow prep_stock 1. Prepare AIEgen Stock (e.g., 1 mM in THF) prep_series 2. Create Solvent Series (Varying water fraction, fw=0% to 99%) prep_stock->prep_series equilibrate 3. Equilibrate Samples (e.g., 30 minutes) prep_series->equilibrate measure_fluor 4. Fluorescence Spectroscopy (Measure Emission Spectra) equilibrate->measure_fluor measure_abs 5. UV-Vis Spectroscopy (Measure Absorption Spectra) equilibrate->measure_abs analyze 6. Data Analysis (Plot Intensity vs. fw) measure_fluor->analyze measure_abs->analyze characterize 7. Aggregate Characterization (DLS, SEM/TEM) analyze->characterize

Caption: Standard experimental workflow for inducing and characterizing Aggregation-Induced Emission.

Detailed Steps:

  • Stock Solution: Prepare a 1 mM stock solution of the AIEgen in a "good" solvent like THF.[19]

  • Solvent Mixtures: In a series of vials, prepare solutions with varying water fractions (fw) from 0% to 99%. Keep the final AIEgen concentration constant (e.g., 10 µM) across all samples.[19][20]

  • Fluorescence Measurement: Using a fluorometer, record the emission spectrum for each sample. Excite the sample at its absorption maximum (determined in pure THF).[19]

  • Data Analysis: Plot the maximum fluorescence intensity versus the water fraction (fw). A sharp increase in intensity at high fw is the hallmark of AIE.[19]

  • (Optional) Quantum Yield Measurement: Determine the photoluminescence quantum yield (PLQY) in the aggregated state (e.g., fw=99%) using an integrating sphere (absolute method) or a reference standard (relative method).[21][22]

  • (Optional) Aggregate Characterization: Use Dynamic Light Scattering (DLS) to measure the size of the formed nano-aggregates and Scanning/Transmission Electron Microscopy (SEM/TEM) to visualize their morphology.[19][23]

Application-Specific Considerations

The choice between TPE and an acrylonitrile derivative often depends on the specific application.

  • Bioimaging: Acrylonitrile-based AIEgens are extensively explored for bioimaging due to their tunable emission colors, which can be shifted towards the red and near-infrared (NIR) regions for deeper tissue penetration.[3][16] The functional groups also provide handles for conjugation to targeting moieties. TPE derivatives are also widely used, especially for cellular imaging and as theranostic agents.[1][13][24]

  • Sensing: The electron-rich nature of the TPE core makes it an excellent candidate for detecting electron-deficient analytes like nitroaromatic compounds (explosives) via fluorescence quenching.[14][25] Acrylonitrile-based probes can also be designed for sensing applications, including detecting changes in pH or viscosity.[23][26]

  • Organic Light-Emitting Diodes (OLEDs): Both classes of materials are promising for solid-state lighting applications because their high solid-state emission efficiency overcomes the ACQ limitations of many conventional materials.[27]

Conclusion

Both Tetraphenylethene and 2,3-Bis(p-methoxyphenyl)acrylonitrile are powerful AIEgens, but they offer distinct advantages.

  • Tetraphenylethene (TPE) serves as the gold standard AIEgen, characterized by its straightforward structure, robust synthesis, and typically very high quantum yields with blue-to-cyan emission. It is an excellent starting point for fundamental AIE studies and applications where high brightness in this spectral region is paramount.

  • 2,3-Bis(p-methoxyphenyl)acrylonitrile represents a more functionally versatile class of AIEgens. The presence of the acrylonitrile and methoxy groups allows for greater tunability of its photophysical properties, particularly red-shifting the emission into the green-yellow-red spectrum, which is highly desirable for biological applications. The synthetic accessibility via Knoevenagel condensation allows for the creation of diverse molecular libraries tailored for specific sensing or imaging tasks.

Ultimately, the selection between these two AIEgens should be guided by the specific requirements of the research, including desired emission wavelength, synthetic versatility, and the nature of the target application.

References

  • Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. (Source: PMC) [Link]

  • Mechanistic connotations of restriction of intramolecular motions (RIM). (Source: PMC) [Link]

  • Restricted Intramolecular Rotations: A Mechanism for Aggregation-Induced Emission. (Source: ResearchGate) [Link]

  • Restriction of Intramolecular Motion(RIM): Investigating AIE Mechanism from Experimental and Theoretical Studies. (Source: ResearchGate) [Link]

  • Tetraphenylethylene - Wikipedia. (Source: Wikipedia) [Link]

  • Ultrafast restricted intramolecular rotation in molecules with aggregation induced emission. (Source: The Journal of Chemical Physics | AIP Publishing) [Link]

  • Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds. (Source: PMC) [Link]

  • Restriction of intramolecular motions: The general mechanism behind aggregation-induced emission. (Source: HKUST Research Portal) [Link]

  • Synthesis of tetraphenylethene-based D–A conjugated molecules with near-infrared AIE features, and their application in photodynamic therapy. (Source: RSC Publishing) [Link]

  • Synthesis and self-assembly of tetraphenylethene and biphenyl based AIE-active triazoles. (Source: Journal of Materials Chemistry (RSC Publishing)) [Link]

  • Functionalized Acrylonitriles with Aggregation-Induced Emission: Structure Tuning by Simple Reaction-Condition Variation, Efficient Red Emission, and Two-Photon Bioimaging. (Source: PubMed) [Link]

  • Functionalized Acrylonitriles with Aggregation-Induced Emission: Structure Tuning by Simple Reaction-Condition Variation, Efficient Red Emission, and Two-Photon Bioimaging. (Source: Journal of the American Chemical Society) [Link]

  • Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy. (Source: Chemical Science (RSC Publishing)) [Link]

  • Unveiling aggregation-induced emission in benzimidazole–acrylonitriles for fluorescence live-cell imaging in HeLa cells. (Source: Journal of Materials Chemistry B (RSC Publishing)) [Link]

  • Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. (Source: Journal of the American Chemical Society) [Link]

  • Tetraphenylethene Derivatives: A Promising Class of AIE Luminogens—Synthesis, Properties, and Applications. (Source: ResearchGate) [Link]

  • Luminogenic and Bactericidal Studies of an Acrylonitrile-Based AIEgen. (Source: PubMed) [Link]

  • Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (Source: ACS Omega - ACS Publications) [Link]

  • The Bioimaging Story of AIEgens. (Source: Chemical & Biomedical Imaging - ACS Publications) [Link]

  • Machine Learning Prediction of Quantum Yields and Wavelengths of Aggregation-Induced Emission Molecules. (Source: MDPI) [Link]

  • Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus responsive AIE luminogens. (Source: RSC Publishing) [Link]

  • Influence of side chain characteristics on the aggregation-induced emission (AIE) properties of tetrasubstituted tetraphenylethylene (TPE). (Source: RSC Publishing) [Link]

  • Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. (Source: PubMed) [Link]

  • The Designs and Applications of Tetraphenylethylene Macrocycles and Cages. (Source: ResearchGate) [Link]

  • Synthesis of tetraphenylethene-based D–A conjugated molecules with near-infrared AIE features, and their application in photodynamic therapy. (Source: Journal of Materials Chemistry B (RSC Publishing)) [Link]

  • Design, Synthesis and Applications of Tetraphenylethene - Based Covalent Organic Frameworks. (Source: Atlantis Press) [Link]

  • Tetraphenylethene-based highly emissive metallacage as a component of theranostic supramolecular nanoparticles. (Source: PMC) [Link]

  • Studying a novel AIE coating and its handling process via fluorescence spectrum. (Source: RSC Publishing) [Link]

  • Tunable Fluorescence via Self-Assembled Switching of AIE-Active Micelle-like Nanoaggregates. (Source: MDPI) [Link]

  • From Molecule to Aggregate: Understanding AIE through Multiscale Experimental and Computational Techniques. (Source: ChemRxiv) [Link]

  • 2,3-Bis(p-methoxyphenyl)acrylonitrile. (Source: PubChem) [Link]

Sources

Comparative

A Comparative Analysis of Substituent Effects in 2,3-Bis(p-methoxyphenyl)acrylonitrile Derivatives: A Guide for Researchers

In the landscape of medicinal chemistry, the acrylonitrile scaffold represents a privileged structure, forming the backbone of numerous compounds with significant biological activities, including anticancer and antimicro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the acrylonitrile scaffold represents a privileged structure, forming the backbone of numerous compounds with significant biological activities, including anticancer and antimicrobial properties.[1] Among these, 2,3-diaryl acrylonitriles, structural analogues of combretastatin A-4 (CA-4), have garnered considerable attention as potent tubulin polymerization inhibitors.[2][3][4][5] This guide provides a comprehensive comparative analysis of substituent effects in a specific subclass: 2,3-Bis(p-methoxyphenyl)acrylonitrile derivatives. By understanding how the electronic and physicochemical properties of substituents on the aryl rings influence biological activity, researchers can rationally design more potent and selective therapeutic agents.

This document will delve into the synthesis of these derivatives, the impact of various substituents on their electronic and lipophilic characteristics, and the subsequent correlation with their cytotoxic and antimicrobial efficacy. Detailed experimental protocols are provided to enable the replication and expansion of these findings.

The Strategic Importance of Substituent Modification

The core structure of 2,3-Bis(p-methoxyphenyl)acrylonitrile offers a versatile platform for chemical modification. The two para-methoxyphenyl rings provide a foundational level of activity, likely through interactions with the colchicine-binding site on β-tubulin, a mechanism shared with CA-4.[1][5] However, the therapeutic potential of this core structure can be significantly enhanced by the judicious introduction of various substituents onto one or both of the phenyl rings.

The primary objective of such modifications is to modulate the molecule's:

  • Electronic Properties: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density distribution across the molecule, influencing its binding affinity to the target protein.

  • Lipophilicity: The compound's solubility in both aqueous and lipid environments is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes to reach its intracellular target.

  • Steric Profile: The size and shape of a substituent can influence how the molecule fits into the binding pocket of its target, potentially enhancing or diminishing its activity.

This guide will systematically explore these effects through the lens of established physicochemical parameters and their correlation with in vitro biological data.

Synthesis of 2,3-Bis(p-methoxyphenyl)acrylonitrile Derivatives

The most common and efficient method for synthesizing 2,3-diaryl acrylonitriles is the Knoevenagel condensation .[6][7] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a substituted phenylacetonitrile.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants p-Methoxybenzaldehyde + Substituted (p-methoxyphenyl)acetonitrile Base Base Catalyst (e.g., Piperidine, NaOH) Reactants->Base Solvent Solvent (e.g., Ethanol) Base->Solvent Reaction Knoevenagel Condensation (Room Temp or Reflux) Solvent->Reaction Precipitation Precipitation/ Crystallization Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with Cold Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization TLC TLC Recrystallization->TLC Final_Product Pure Substituted Derivative Recrystallization->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR MS Mass Spectrometry NMR->MS Elemental Elemental Analysis MS->Elemental

Caption: General workflow for the synthesis and characterization of 2,3-Bis(p-methoxyphenyl)acrylonitrile derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a hypothetical derivative, 2-(4-methoxyphenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile, to illustrate the general procedure.

Materials:

  • 4-Methoxy-3-nitrobenzaldehyde

  • (4-Methoxyphenyl)acetonitrile

  • Ethanol (absolute)

  • Piperidine

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methoxy-3-nitrobenzaldehyde (10 mmol) and (4-methoxyphenyl)acetonitrile (10 mmol) in 40 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (5-6 drops).

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Isolation of Crude Product: After completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure derivative.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[8]

Comparative Analysis of Substituent Effects

To systematically evaluate the impact of different substituents, we will consider a representative set of electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and a neutral group (hydrogen, for reference) on one of the para-methoxyphenyl rings.

Physicochemical Parameters

Two key parameters will be used to quantify the effects of these substituents:

  • Hammett Constant (σ): This parameter quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9]

  • LogP: This value represents the logarithm of the partition coefficient of a compound between n-octanol and water, providing a measure of its lipophilicity.[10]

Table 1: Physicochemical Parameters of Representative Substituents

Substituent (on one phenyl ring)Hammett Constant (σp)Predicted cLogP*Nature of Substituent
-H (unsubstituted)0.003.62Neutral
-OCH₃ (methoxy)-0.273.57Electron-Donating
-N(CH₃)₂ (dimethylamino)-0.833.90Strongly Electron-Donating
-Cl (chloro)0.234.17Electron-Withdrawing (Inductive)
-CN (cyano)0.663.25Strongly Electron-Withdrawing
-NO₂ (nitro)0.783.52Strongly Electron-Withdrawing

*cLogP values are calculated for the monosubstituted derivatives of the parent 2,3-Bis(p-methoxyphenyl)acrylonitrile structure.

Correlation with Biological Activity

The electronic and lipophilic properties of the derivatives are expected to correlate with their biological activity.

The primary mechanism of action for many 2,3-diaryl acrylonitriles is the inhibition of tubulin polymerization.[11][12] The binding affinity to tubulin can be influenced by the electronic nature of the substituents.

Hypothesized Trends:

  • Electron-Donating Groups (EDGs): EDGs like -OCH₃ and -N(CH₃)₂ increase the electron density on the phenyl ring. This can enhance π-π stacking interactions with aromatic residues in the colchicine binding site of tubulin, potentially leading to increased cytotoxic activity.

  • Electron-Withdrawing Groups (EWGs): EWGs such as -CN and -NO₂ decrease the electron density. While this might weaken some interactions, it can also create favorable dipole-dipole interactions or hydrogen bonding opportunities, depending on the specific residues in the binding pocket. The overall effect can be complex and is not always predictable without experimental data.

  • Lipophilicity (LogP): A moderate LogP value is often desirable for good cell permeability. Very low lipophilicity may hinder the compound's ability to cross the cell membrane, while excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids.

Table 2: Comparative Cytotoxic Activity (Hypothetical IC₅₀ Data)

SubstituentPredicted cLogPHammett Constant (σp)Hypothetical IC₅₀ (µM) on a Cancer Cell Line (e.g., MCF-7)
-H3.620.005.2
-OCH₃3.57-0.272.8
-N(CH₃)₂3.90-0.831.5
-Cl4.170.237.8
-CN3.250.6610.5
-NO₂3.520.789.3

Note: The IC₅₀ values are hypothetical and serve to illustrate potential trends based on published SAR studies of similar compounds.

The structural features that confer anticancer activity may also contribute to antimicrobial effects. The mechanism of antimicrobial action for these compounds is less well-defined but may involve disruption of bacterial cell division or other essential cellular processes.

Table 3: Comparative Antimicrobial Activity (Hypothetical MIC Data)

SubstituentPredicted cLogPHammett Constant (σp)Hypothetical MIC (µg/mL) against S. aureus
-H3.620.0032
-OCH₃3.57-0.2716
-N(CH₃)₂3.90-0.838
-Cl4.170.2364
-CN3.250.66>128
-NO₂3.520.78128

Note: The MIC values are hypothetical and intended to illustrate potential trends.

Experimental Protocols for Biological Evaluation

To validate the predicted trends and accurately determine the biological activity of the synthesized derivatives, standardized in vitro assays are essential.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][13][14][15][16]

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells (e.g., MCF-7) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Test Compounds Cell_Seeding->Compound_Prep Treatment Add Compound Dilutions to Cells Compound_Prep->Treatment Incubation_24h Incubate for 24-72 hours Treatment->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate IC₅₀ Values Absorbance->IC50_Calc

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

  • Cell Seeding: Seed a 96-well plate with the desired cancer cell line (e.g., MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][9][10][17] The broth microdilution method is a standard technique for determining MIC values.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of substituent effects in 2,3-Bis(p-methoxyphenyl)acrylonitrile derivatives. The interplay between electronic properties, lipophilicity, and biological activity is a cornerstone of rational drug design. The data presented, while illustrative, underscores the importance of systematic modification and quantitative evaluation.

Future research in this area should focus on:

  • Expanding the Substituent Library: Synthesizing and testing a wider range of substituents, including different halogens, alkyl chains, and heterocyclic moieties, will provide a more comprehensive understanding of the structure-activity relationship.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can provide predictive tools for designing novel derivatives with enhanced activity.

  • In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.

  • Mechanism of Action Studies: Further elucidation of the precise molecular interactions with tubulin and other potential targets will aid in the design of more selective and potent inhibitors.

By leveraging the principles and protocols outlined in this guide, researchers can contribute to the development of novel and effective acrylonitrile-based therapeutics for the treatment of cancer and infectious diseases.

References

  • Tarade, D., Ma, D., Pignanelli, C., Mansour, F., Simard, D., van den Berg, S., et al. (2017). Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest. PLOS ONE, 12(3), e0171806. Available from: [Link]

  • Benci, K., Mandić, L., Suhina, T., Kralj, M., & Hranjec, M. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 29(10), 2235. Available from: [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • Molecules. (2021, December 3). Imidazole Analogs of Vascular-Disrupting Combretastatin A-4 with Pleiotropic Efficacy against Resistant Colorectal Cancer Models. MDPI. Available from: [Link]

  • Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

  • University of California, Davis. (n.d.). HAMMETT EQUATION. Available from: [Link]

  • Idaho National Laboratory. (n.d.). Purification of Gas and Liquid Streams Using Composite Sorbents Embedded in a Polyacrylonitrile Matrix. Available from: [Link]

  • ACS Publications. (2006, May 6). Novel Combretastatin Analogues Endowed with Antitumor Activity. Available from: [Link]

  • IJCRT.org. (n.d.). PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. Available from: [Link]

  • Semantic Scholar. (2023, February 10). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Available from: [Link]

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  • Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of QSAR study in drug design of tubulin binding inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Applications of QSAR study in drug design of tubulin binding inhibitors. Available from: [Link]

  • Oriental Journal of Chemistry. (2014, September 22). Pharmacophore Modeling, Atom based 3D-QSAR and Docking Studies of Chalcone derivatives as Tubulin inhibitors. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. Available from: [Link]

  • National Center for Biotechnology Information. (2021, August 24). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Available from: [Link]

  • PubMed. (2006, March 17). Correlation between Hammett substituent constants and directly calculated pi-conjugation strength. Available from: [Link]

  • National Center for Biotechnology Information. (2021, April 24). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Available from: [Link]

  • Google Patents. (n.d.). US4269667A - Acrylonitrile purification by extractive distillation.

Sources

Validation

A Comparative Guide to Benchmarking 2,3-Bis(p-methoxyphenyl)acrylonitrile Toxicity in Standard Cell Viability Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cytotoxic potential of 2,3-Bis(p-methoxyphenyl)acrylonitrile (BMPA). We will delve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cytotoxic potential of 2,3-Bis(p-methoxyphenyl)acrylonitrile (BMPA). We will delve into the mechanistic principles of three standard yet distinct cell viability assays, provide detailed experimental protocols, and offer insights into interpreting comparative data. Our approach emphasizes scientific integrity, ensuring that the methodologies described are self-validating and grounded in established principles.

Introduction: The Need for Multi-Parametric Toxicity Assessment

2,3-Bis(p-methoxyphenyl)acrylonitrile (BMPA) is a stilbenoid derivative with a chemical structure that suggests potential biological activity.[1] Compounds of this class are investigated for a range of applications, including potential antimicrobial and anticancer properties.[2] However, before any therapeutic potential can be realized, a thorough understanding of a compound's toxicity profile is paramount.[3]

A single viability assay provides only a narrow view of a compound's effect on cellular health.[4] A robust toxicological assessment, therefore, relies on a multi-parametric approach. By employing assays that interrogate different cellular mechanisms—such as metabolic activity versus membrane integrity—we can construct a more complete and reliable picture of a compound's cytotoxic effects. This guide will benchmark BMPA using three widely adopted assays: the MTT, alamarBlue®, and LDH assays.

The Assays: A Triad of Cellular Health Interrogation

We will compare two metabolic assays that measure cellular viability (MTT and alamarBlue®) with an assay that measures cytotoxicity by detecting membrane damage (LDH). This strategic selection allows for the differentiation between cytostatic effects (inhibition of growth) and cytotoxic effects (outright cell death).

MTT Assay: A Measure of Mitochondrial Vigor

The MTT assay is a cornerstone colorimetric method for assessing cell viability based on mitochondrial function.[5][6][7]

  • Principle of Causality: The assay's core principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5][8] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[5] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[8] A decrease in the purple color indicates a reduction in cell viability.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Enzymes NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduction MTT MTT (Yellow, Water-Soluble) MTT->Enzymes Enters Cell

Caption: Principle of the MTT assay.

alamarBlue® (Resazurin) Assay: Gauging the Cellular Reducing Environment

The alamarBlue® assay is a fluorescent/colorimetric method that also measures metabolic activity but offers the advantages of being less toxic and allowing for continuous monitoring.[9]

  • Principle of Causality: The assay employs resazurin, a blue and weakly fluorescent indicator dye.[10] In the reducing environment of viable cells, resazurin is converted to the highly fluorescent, red-pink compound, resorufin.[9][11] This conversion reflects the overall metabolic health of the cell population.[10] The magnitude of the fluorescent or colorimetric signal is proportional to the number of living cells.[12]

AlamarBlue_Principle cluster_cell Viable Cell ReducingEnv Cellular Reducing Environment (NADPH, FADH, etc.) Resorufin Resorufin (Pink, Highly Fluorescent) ReducingEnv->Resorufin Reduction Resazurin Resazurin (Blue, Weakly Fluorescent) Resazurin->ReducingEnv Enters Cell

Caption: Principle of the alamarBlue® assay.

LDH Assay: A Direct Marker of Cytotoxicity

Unlike the previous two assays, the Lactate Dehydrogenase (LDH) assay measures cell death by quantifying the loss of plasma membrane integrity.[13]

  • Principle of Causality: LDH is a stable cytosolic enzyme present in most cell types.[14] When cells are damaged or killed via necrosis, their plasma membranes become compromised, leading to the release of LDH into the culture supernatant.[13][14] The assay measures the enzymatic activity of this extracellular LDH. This activity catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[13] The intensity of the color is directly proportional to the amount of LDH released, and therefore, to the number of damaged cells.[13]

LDH_Principle cluster_workflow Assay Workflow DamagedCell Damaged Cell (Compromised Membrane) Supernatant Culture Supernatant DamagedCell->Supernatant LDH Release AssayReagent LDH Assay Reagent (Lactate, Tetrazolium Salt) Supernatant->AssayReagent Sampled ColoredProduct Colored Formazan Product AssayReagent->ColoredProduct Enzymatic Reaction

Caption: Principle of the LDH cytotoxicity assay.

Experimental Design: A Self-Validating Workflow

To ensure data integrity, the experimental workflow must be meticulously planned with appropriate controls. This design allows for the direct comparison of results across the three different assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed Cells in 96-well plates (e.g., HeLa, 1x10^4 cells/well) Incubate1 Incubate for 24h (Allow Adhesion) Seed->Incubate1 Treat Treat with BMPA (Serial Dilutions) Incubate1->Treat Controls Include Controls: - Untreated (Viability) - Vehicle (DMSO) - Lysis Buffer (Cytotoxicity) Incubate2 Incubate for 24h, 48h, 72h MTT MTT Assay Incubate2->MTT Alamar alamarBlue® Assay Incubate2->Alamar LDH LDH Assay Incubate2->LDH Read Measure Absorbance/ Fluorescence MTT->Read Alamar->Read LDH->Read Calculate Calculate % Viability or % Cytotoxicity Read->Calculate IC50 Determine IC50 Values Calculate->IC50

Sources

Safety & Regulatory Compliance

Safety

2,3-Bis(p-methoxyphenyl)acrylonitrile proper disposal procedures

Comprehensive Operational Guide: Handling and Disposal of 2,3-Bis(p-methoxyphenyl)acrylonitrile Executive Summary & Chemical Profile 2,3-Bis(p-methoxyphenyl)acrylonitrile is a solid substituted aromatic nitrile frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling and Disposal of 2,3-Bis(p-methoxyphenyl)acrylonitrile

Executive Summary & Chemical Profile

2,3-Bis(p-methoxyphenyl)acrylonitrile is a solid substituted aromatic nitrile frequently utilized as a synthetic intermediate in the development of anti-estrogenic and antifertility compounds[1]. While the bulky p-methoxyphenyl groups provide steric stability compared to highly volatile aliphatic nitriles, the core acrylonitrile moiety retains significant hazards. Proper logistical management of this compound is critical to prevent toxic exposure, environmental persistence, and dangerous cross-reactions in laboratory waste streams[2].

Hazard Assessment & Mechanistic Causality

As a Senior Application Scientist, I emphasize that understanding the causality behind safety protocols is as important as the protocols themselves.

  • Chemical Reactivity: The covalent cyano group (-C≡N) is endothermic. While stable under ambient conditions, organic nitriles can become highly reactive when exposed to incompatible environments[3]. Mixing this compound with strong acids or bases induces exothermic hydrolysis, yielding carboxylic acids and releasing ammonia or ammonium salts[3]. In a sealed waste carboy, this reaction can cause catastrophic pressure failure.

  • Combustion Hazards: Incomplete combustion of nitriles at low temperatures (< 800°C) fails to fully cleave the C≡N bond, leading to the generation of lethal hydrogen cyanide (HCN) gas, carbon monoxide, and nitrogen oxides (NOx)[3],[4]. Therefore, high-temperature incineration is the only acceptable disposal route[5].

Reactivity nitrile Organic Nitrile (-C≡N) acid Strong Acids (e.g., HCl, H2SO4) nitrile->acid base Strong Bases (e.g., NaOH, KOH) nitrile->base heat Incomplete Combustion (< 800°C) nitrile->heat hydrolysis1 Exothermic Hydrolysis (Carboxylic Acid + NH4+) acid->hydrolysis1 Risk of violent boiling hydrolysis2 Exothermic Hydrolysis (Carboxylate + NH3 gas) base->hydrolysis2 Ammonia release toxic_gas Toxic Gas Release (HCN, NOx, CO) heat->toxic_gas Lethal byproducts

Fig 1: Mechanistic hazards of improper chemical treatment or incomplete combustion of nitriles.

Quantitative Data & Disposal Parameters

To ensure self-validating quality control, laboratory managers must align their waste streams with the following operational parameters.

Table 1: Physico-Chemical & Disposal Parameters

ParameterSpecificationCausality / Operational Impact
Chemical Class Substituted Aromatic NitrileDictates high-temperature thermal destruction to break the C≡N bond[4].
Common Solvents THF, Diethyl EtherLiquid waste must be managed as highly flammable (EPA Waste Code D001)[1].
Incompatible Materials Strong acids, bases, oxidizersRisk of exothermic hydrolysis or explosive decomposition[3].
Incineration Temp. > 1000°C (RCRA standard)Prevents formation of Hydrogen Cyanide (HCN) and minimizes NOx emissions[4].
EPA Waste Codes D003 (Reactive), D001 (Ignitable)Requires strict segregation from aqueous acidic waste streams[3].
SAA Storage Limit 55 Gallons (Total Waste)Mandated by EPA RCRA Subpart K / Generator Improvements Rule[6],[7].

Operational Workflow for Handling & Decontamination

DisposalWorkflow start 2,3-Bis(p-methoxyphenyl)acrylonitrile Waste Generated split Waste State? start->split solid Solid Residue / Powder split->solid Solid liquid Liquid Solution (e.g., in THF/Ether) split->liquid Liquid pack_solid Seal in double-bagged compatible plastic/glass solid->pack_solid pack_liquid Transfer to Non-Halogenated Flammable Waste Carboy liquid->pack_liquid saa Satellite Accumulation Area (SAA) Max 55 Gallons pack_solid->saa pack_liquid->saa incineration High-Temperature Incineration (>1000°C) via RCRA Facility saa->incineration Licensed Hauler

Fig 2: Operational workflow for segregation and thermal destruction of aromatic nitrile waste.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste Packaging and SAA Storage Self-Validating Check: Are all containers non-metallic and hermetically sealed to prevent moisture ingress?

  • Collection: Gather all solid residues, contaminated filter paper, and disposable spatulas used in the handling of 2,3-bis(p-methoxyphenyl)acrylonitrile.

  • Primary Containment: Place the solid waste into a wide-mouth, high-density polyethylene (HDPE) or glass container. Do not use metal containers, as trace moisture can cause degradation or corrosion[3].

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste - Contains Organic Nitriles." Check the "Toxic" and "Environmental Hazard" pictograms[6].

  • Secondary Containment: Place the primary container in a secondary containment tray within a designated Satellite Accumulation Area (SAA) at or near the point of generation[7].

  • Regulatory Compliance: Ensure the SAA does not exceed the EPA limit of 55 gallons of hazardous waste. Once the limit is reached, transfer to a Central Accumulation Area (CAA) within 3 days[6].

Protocol B: Liquid Waste (Reaction Solvents) Disposal Context: This compound is typically synthesized or dissolved in highly flammable solvents like tetrahydrofuran (THF) or diethyl ether[1].

  • Segregation: Ensure the liquid waste carboy is designated strictly for "Non-Halogenated Flammable Solvents." Verify that the carboy contains NO strong acids or bases to prevent exothermic hydrolysis of the cyano group[3].

  • Transfer: Use a dedicated, grounded funnel to pour the THF/ether solutions containing the nitrile into the carboy.

  • Venting: Because volatile solvents are involved, ensure the carboy is equipped with a pressure-relieving vented cap or is stored in a continuously ventilated fume hood[8].

  • Disposal Routing: Coordinate with a licensed hazardous waste transporter for off-site RCRA-compliant incineration. Drain disposal is strictly prohibited due to the environmental persistence and toxicity of nitriles[2],[4].

Protocol C: Spill Response and Decontamination

  • Isolation: Evacuate personnel from the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and a particulate respirator if powder is airborne[8].

  • Containment: For solid spills, do not sweep dry, as this aerosolizes the toxic dust. Cover the spill with damp absorbent pads or lightly mist with water[8].

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a hazardous waste bag[8].

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution, followed by a copious water rinse. Collect all rinse water as hazardous liquid waste, as nitriles must not enter the municipal water supply[5].

Sources

Handling

Personal protective equipment for handling 2,3-Bis(p-methoxyphenyl)acrylonitrile

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the critical safety, handling, and logistical protocols required for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the critical safety, handling, and logistical protocols required for 2,3-Bis(p-methoxyphenyl)acrylonitrile (also known as 2,3-bis(4-methoxyphenyl)acrylonitrile).

This compound is a highly valuable α,β -diarylacrylonitrile derivative. It is frequently utilized as a critical precursor in the synthesis of Estrogen Receptor β (ER β )-selective radioligands (such as FEDPN for PET imaging)[1] and is identified as a bioactive phytoconstituent in medicinal plants like Phlogacanthus jenkinsii[2]. However, the presence of the cyano (-C N) group combined with lipophilic methoxy-phenyl rings introduces specific toxicological risks that demand rigorous laboratory safety protocols.

Part 1: Physicochemical Profile & Hazard Causality

To handle a chemical safely, one must understand the physical properties that dictate its behavior in the laboratory environment. The lipophilic nature of the methoxy-phenyl groups enhances the molecule's ability to permeate biological membranes, while the solid crystalline state presents specific aerosolization risks during manipulation.

Table 1: Quantitative Data & Operational Impact

PropertyValueCausality / Operational Impact
Molecular Weight 265.31 g/mol Dictates precise stoichiometric calculations for downstream ER β ligand synthesis.
Melting Point 106–107 °C[3]Exists as a solid powder at room temperature. Generates fine particulates; requires strict respiratory and draft control to prevent inhalation.
Solubility Soluble in THF, CHCl₃; Insoluble in H₂ONecessitates the use of volatile organic solvents for reactions, requiring fume hood ventilation and non-aqueous hazardous waste streams.
Chemical Structure α,β -diarylacrylonitrileThe electron-withdrawing nitrile group is reactive. It acts as a hydrogen bond acceptor and can be metabolically stable, but poses acute toxicity risks if ingested or inhaled[4].

Part 2: Personal Protective Equipment (PPE) Matrix

Trustworthy safety protocols are built on redundancy. The following PPE matrix is designed not just to meet minimum compliance, but to create a self-validating system of personal protection based on the compound's specific hazards.

  • Hand Protection (Double Nitrile Gloving):

    • Causality: The compound is often dissolved in aggressive organic solvents like Tetrahydrofuran (THF) or Chloroform (CHCl₃)[3]. THF rapidly degrades standard latex and thin nitrile. Double-gloving with heavy-duty nitrile ensures that if the outer glove experiences chemical breakthrough, the inner glove provides a critical temporal buffer allowing the user to safely deglove and wash.

  • Respiratory Protection (N95/P100 Particulate Mask):

    • Causality: As a crystalline solid with a melting point of 106–107 °C, the primary exposure route during weighing is the inhalation of aerosolized dust. If weighing outside a localized draft enclosure, an N95 or P100 mask is mandatory.

  • Eye Protection (Chemical Splash Goggles):

    • Causality: Standard safety glasses leave the orbital cavity vulnerable to solvent splashes during the reaction phase. Goggles provide a complete seal against both solid particulates and solvent vapors.

  • Body Protection (Flame-Retardant Lab Coat):

    • Causality: Prevents particulate accumulation on personal clothing and provides a barrier against flammable solvents used during the purification of the nitrile derivative.

Part 3: Operational Workflows & Experimental Protocols

Standard Operating Procedure: Weighing and Transfer

Solid nitriles are prone to static cling, which can cause the powder to scatter, leading to inaccurate yields and hazardous surface contamination.

  • Preparation: Ensure the fume hood is operational (face velocity between 80-100 fpm). Lay down a disposable, anti-static bench diaper to catch any micro-spills.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and the chemical spatula to neutralize surface charges.

  • Transfer: Carefully transfer the 2,3-Bis(p-methoxyphenyl)acrylonitrile from the amber storage vial to the weighing boat.

  • Containment: Once weighed, immediately transfer the solid into a reaction flask with a ground-glass joint. Seal the flask with a rubber septum before removing it from the weighing area.

Experimental Protocol: CuI-Mediated Reaction Setup

In the development of ER β -selective radiopharmaceuticals, this compound is often subjected to copper-mediated reactions to build the pentenenitrile backbone[1].

  • Purging: Attach the septum-sealed reaction flask containing the weighed 2,3-Bis(p-methoxyphenyl)acrylonitrile to a Schlenk line. Purge with ultra-high purity Argon for 15 minutes to remove atmospheric oxygen and moisture.

  • Catalyst Addition: Under positive Argon flow, quickly add the required stoichiometric amount of Copper(I) iodide (CuI)[1].

  • Solvent Introduction: Using a chemically resistant glass syringe, inject anhydrous Tetrahydrofuran (THF) through the septum to dissolve the reagents.

  • Reaction Execution: Stir the mixture magnetically. The reaction is typically monitored via Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Workflow A 1. Storage & Retrieval (Desiccated, <25°C) B 2. PPE Donning (Double Nitrile, N95) A->B C 3. Fume Hood Handling (Anti-Static Weighing) B->C D 4. Reaction Setup (Inert Atmosphere) C->D E 5. Waste Management (Solid Nitrile Disposal) D->E

Caption: Operational workflow for the safe handling and processing of 2,3-Bis(p-methoxyphenyl)acrylonitrile.

Part 4: Mechanistic Pathway in Drug Development

Understanding the downstream application of a chemical reinforces the importance of maintaining its purity and handling it with precision. 2,3-Bis(p-methoxyphenyl)acrylonitrile is a foundational building block for synthesizing analogues of DPN (2,3-bis(4-hydroxyphenyl)propionitrile).

Causality of the Pathway: The methoxy groups on the precursor protect the sensitive phenolic oxygen atoms during the initial alkylation steps. Once the carbon backbone is fully assembled, these methoxy groups are cleaved (demethylated) to reveal the hydroxyl groups. These hydroxyl groups are strictly required for the molecule to form critical hydrogen bonds within the binding pocket of the Estrogen Receptor β , giving the final radioligand (like FEDPN) its high affinity and selectivity[1].

Pathway P1 2,3-Bis(p-methoxyphenyl) acrylonitrile P2 CuI / THF Alkylation P1->P2 P3 Demethylation (Ether Cleavage) P2->P3 P4 FEDPN Precursor (ERβ Agonist) P3->P4

Caption: Synthetic pathway from the acrylonitrile precursor to an ERβ-selective PET radioligand.

Part 5: Spill Mitigation and Disposal Plan

Because nitriles can pose severe environmental and biological toxicity hazards, disposal must be strictly regulated.

Solid Spill Cleanup:

  • Do not sweep dry powder, as this will aerosolize the chemical.

  • Cover the spilled solid with a damp, absorbent laboratory wipe (using water or a mild solvent like isopropanol to trap the dust).

  • Carefully scoop the wipes and the material into a wide-mouth, sealable hazardous waste container.

  • Wash the affected surface with a 10% bleach solution or appropriate solvent to degrade any residual organic material, followed by soap and water.

Waste Disposal:

  • Solid Waste: Contaminated gloves, weighing boats, and bench diapers must be placed in a designated "Hazardous Solid Waste - Toxic Organics" bin.

  • Liquid Waste: Reaction filtrates containing THF and unreacted nitrile must be collected in a compatible, clearly labeled halogenated/non-halogenated organic waste carboy (depending on the exact solvent mixture). Never pour nitrile-containing solutions down the sink, as they can be toxic to aquatic life and disrupt municipal water treatment ecosystems[5].

References

  • Synthesis of an Estrogen Receptor β -Selective Radioligand: 5-[18F]Fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile and Comparison of in Vivo Distribution with 16 α -[18F]Fluoro-17 β -estradiol.** ACS Publications. Retrieved from:[Link]

  • Synthesis, Characterisation and Photophysical Properties of α,β -diaryl-acrylonitrile Derivatives. ResearchGate. Retrieved from:[Link]

  • Evaluation of In Vitro Pharmacological Activities and HRLC-MS Based Profiling of Phlogacanthus jenkinsii C. B. Clarke. ResearchGate. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-Bis(p-methoxyphenyl)acrylonitrile
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